Acid Yellow 220
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
70851-34-2 |
|---|---|
Molecular Formula |
C46H32Cl2CoN8O14S2.4Na C46H32Cl2CoN8Na4O14S2 |
Molecular Weight |
1206.7 g/mol |
IUPAC Name |
tetrasodium;2-[[3-[[(Z)-1-(2-chloroanilino)-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-oxidophenyl]sulfonylamino]benzoate;cobalt(2+) |
InChI |
InChI=1S/2C23H19ClN4O7S.Co.4Na/c2*1-13(29)21(22(31)25-18-9-5-3-7-16(18)24)27-26-19-12-14(10-11-20(19)30)36(34,35)28-17-8-4-2-6-15(17)23(32)33;;;;;/h2*2-12,28-30H,1H3,(H,25,31)(H,32,33);;;;;/q;;+2;4*+1/p-6/b2*21-13-,27-26?;;;;; |
InChI Key |
LVSJPUNUJNHSOQ-YDEBHIOOSA-H |
SMILES |
CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])O)[O-].CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])O)[O-].[Na+].[Na+].[Na+].[Na+].[Co] |
Isomeric SMILES |
C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)[O-])[O-])\C(=O)NC3=CC=CC=C3Cl)/[O-].C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)[O-])[O-])\C(=O)NC3=CC=CC=C3Cl)/[O-].[Na+].[Na+].[Na+].[Na+].[Co+2] |
Canonical SMILES |
CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])[O-])[O-].CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Co+2] |
Other CAS No. |
70851-34-2 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide to Acid Yellow 220 for Researchers and Drug Development Professionals
An In-depth Overview of C.I. Acid Yellow 220 (CAS: 70851-34-2)
This technical guide provides a comprehensive overview of this compound, a metal-complex azo dye. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical identity, physicochemical properties, and potential, yet underexplored, biological significance. While predominantly used in the textile industry, the structural class of cobalt-complex azo dyes warrants scientific investigation for broader applications.
Core Chemical Identifiers
This compound is a complex coordination compound. It is crucial to note that while the name "this compound" is associated with multiple CAS numbers in various databases, the most consistent and validated identifier is 70851-34-2 .[1][2] Another CAS number, 71603-79-7, is often cited but is considered a deprecated or deleted entry by several chemical databases.[1]
| Identifier | Value |
| Chemical Name | tetrasodium;bis(2-[[3-[[(E)-1-(2-chloroanilino)-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-hydroxyphenyl]sulfonylamino]benzoate);cobalt |
| CAS Number | 70851-34-2 |
| Molecular Formula | C₄₆H₃₄Cl₂CoN₈Na₄O₁₄S₂[1] |
| Molecular Weight | 1208.7 g/mol [1] |
| Synonyms | C.I. This compound, tetrasodium bis[2-[[[3-[[1-[(2-chloroanilino)carbonyl]-2-oxopropyl]azo]-4-hydroxyphenyl]sulphonyl]amino]benzoato(3-)]cobaltate(4-)[2] |
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling, formulation, and for designing experimental protocols.
| Property | Value |
| Appearance | Yellow to brown powder |
| Solubility | Soluble in water[2] |
| Boiling Point | 766.9 °C at 760 mmHg[2][3] |
| Flash Point | 417.6 °C[2][3] |
| Vapor Pressure | 9.86E-25 mmHg at 25°C[2] |
| Hydrogen Bond Donor Count | 6[1] |
| Topological Polar Surface Area | 384 Ų[1] |
Synthesis and Manufacturing
The synthesis of this compound involves a multi-step chemical process, culminating in the formation of a 1:2 cobalt complex. The general manufacturing method involves the diazotization of an aromatic amine followed by a coupling reaction and subsequent complexation with a cobalt salt.[4][5]
Caption: Synthesis workflow for this compound.
Potential Research Applications and Toxicological Profile
While specific research applications for this compound are not extensively documented, the broader class of metal-complex azo dyes has been a subject of scientific inquiry, suggesting potential avenues for investigation.
Antimicrobial and Antitumor Activity: Several studies on other cobalt-azo dye complexes have demonstrated significant biological activity. These complexes have been shown to possess antibacterial and antifungal properties. Furthermore, some azo dye complexes have been investigated for their cytotoxicity against cancer cell lines.[6] This suggests that this compound could be a candidate for screening in antimicrobial and anticancer research. The mechanism of action is thought to involve the complex's ability to bind to biological macromolecules like DNA and proteins.[6]
Toxicology and Genotoxicity: The toxicological profile of this compound is not fully elucidated. However, the metabolism of azo dyes and the toxicity of cobalt are key considerations. Azo dyes can be metabolized by intestinal microbiota and liver enzymes through the reductive cleavage of the azo bond, leading to the formation of aromatic amines, which can be toxic or carcinogenic.[7][8]
The presence of cobalt is also a significant factor. Soluble cobalt compounds have been shown to induce DNA and chromosomal damage in vitro, likely through the generation of reactive oxygen species (ROS) and oxidative stress.[9][10][11] Cobalt can also interfere with DNA repair mechanisms.[11] While in vivo studies have shown that protective mechanisms can mitigate this damage, the genotoxic potential remains a critical area for research.[9]
Caption: Potential toxicological pathway of this compound.
Experimental Protocols
Due to the limited availability of research-focused literature on this compound, specific experimental protocols are not well-established. However, based on the properties of related compounds, the following general methodologies can be adapted for its study.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing
-
Preparation of Stock Solution: Prepare a stock solution of this compound in sterile deionized water or a suitable solvent like DMSO, followed by sterile filtration.
-
Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans).
-
Broth Microdilution Assay:
-
Prepare serial dilutions of the this compound stock solution in a 96-well microtiter plate with appropriate growth media.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism with media) and negative (media only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the dye that inhibits visible growth.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in a suitable medium supplemented with fetal bovine serum and antibiotics in a 96-well plate.
-
Treatment: After cell adherence, replace the medium with fresh medium containing various concentrations of this compound. Include an untreated control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Conclusion
This compound (CAS: 70851-34-2) is a well-defined chemical entity with its primary application in industrial dyeing. For the research and drug development community, it represents an under-investigated member of the biologically active metal-complex azo dyes. Its potential antimicrobial and cytotoxic properties, coupled with a need for a thorough toxicological evaluation, present numerous opportunities for future research. The protocols and data presented in this guide serve as a foundational resource for scientists interested in exploring the broader biological and pharmacological potential of this compound.
References
- 1. This compound | C46H34Cl2CoN8Na4O14S2 | CID 136661875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 70851-34-2,this compound | lookchem [lookchem.com]
- 3. This compound | CAS#:70851-34-2 | Chemsrc [chemsrc.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. China Biggest C.I.this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 6. researchgate.net [researchgate.net]
- 7. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New investigations into the genotoxicity of cobalt compounds and their impact on overall assessment of genotoxic risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cobalt metabolism and toxicology--a brief update - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Acid Yellow 220
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of C.I. Acid Yellow 220 (CAS No. 71603-79-7). The information contained herein is intended to support research, development, and quality control activities where this dye is utilized. This document details known solubility data, provides standardized experimental protocols for determining solubility, and outlines the necessary workflows for accurate and reproducible measurements.
Introduction to this compound
This compound is a synthetic dye belonging to the acid dye class, characterized by its anionic nature.[1][2] Such dyes are typically soluble in water and find primary applications in the dyeing of protein fibers like wool and silk, as well as polyamides such as nylon.[1][2] The solubility of this compound is a critical parameter that influences its application, formulation, and performance in various scientific and industrial processes. While generally characterized by high water solubility and lower solubility in organic solvents, precise quantitative data is essential for specialized applications.[3]
Quantitative Solubility Data
| Solvent | Chemical Class | Temperature (°C) | Solubility (g/L) | Reference |
| Water | Protic | 90 | 50 | [4] |
| Water | Protic | Not Specified | 40 | [2] |
| Ethanol | Alcohol | Not Specified | Soluble (forms a green-yellow solution) | [4][5] |
| Methanol | Alcohol | Not Specified | Data Not Available | |
| Isopropanol | Alcohol | Not Specified | Data Not Available | |
| Acetone | Ketone | Not Specified | Data Not Available | |
| Methyl Ethyl Ketone | Ketone | Not Specified | Data Not Available | |
| Dimethylformamide (DMF) | Amide | Not Specified | Data Not Available | |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Not Specified | Data Not Available |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for the effective use of this compound in research and development. The following protocols are provided for determining the solubility in both aqueous and organic solvents.
Protocol for Determining Water Solubility (Adapted from OECD Test Guideline 105)
The OECD Test Guideline 105 provides a standardized method for determining the water solubility of substances. The flask method, suitable for substances with solubility above 10⁻² g/L, is appropriate for this compound.
Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate. The concentration of the dye in the saturated aqueous phase is then determined by a suitable analytical method, such as UV-Vis spectrophotometry.
Apparatus:
-
Shaking flask or vessel with a stirrer
-
Constant temperature bath (e.g., 25 °C ± 0.5 °C)
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a flask. The excess solid should be clearly visible.
-
Equilibration: Seal the flask and place it in a constant temperature bath. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand at the constant temperature to let the undissolved dye settle. If necessary, centrifuge the sample to facilitate the separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette or syringe.
-
Sample Preparation for Analysis: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound in water with known concentrations.
-
Determine the maximum absorbance wavelength (λmax) of this compound using a spectrophotometer.
-
Measure the absorbance of the standard solutions at the λmax to generate a calibration curve (Absorbance vs. Concentration).
-
Accurately dilute the filtered saturated solution with deionized water to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
-
Calculation: Calculate the concentration of the diluted sample using the calibration curve. Multiply this value by the dilution factor to obtain the solubility of this compound in water at the specified temperature.
General Protocol for Determining Solubility in Organic Solvents
This protocol outlines a general method for determining the solubility of this compound in various organic solvents using UV-Vis spectrophotometry.
Principle: Similar to the water solubility protocol, a saturated solution is prepared, and the concentration of the dissolved dye is determined spectrophotometrically after reaching equilibrium.
Apparatus:
-
Vials or flasks with solvent-resistant seals
-
Shaker or magnetic stirrer
-
Constant temperature environment
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes suitable for organic solvents
-
Analytical balance
-
Solvent-compatible syringe filters (e.g., PTFE, 0.45 µm)
Procedure:
-
Solvent Selection: Choose the desired organic solvent (e.g., ethanol, methanol, acetone).
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for an adequate time (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: Allow the undissolved solid to settle. Centrifugation may be used if necessary.
-
Sample Collection and Preparation: Withdraw a sample of the supernatant and filter it using a solvent-compatible syringe filter.
-
Quantitative Analysis:
-
Prepare a set of standard solutions of this compound in the specific organic solvent.
-
Determine the λmax of the dye in that solvent.
-
Generate a calibration curve by measuring the absorbance of the standards.
-
Dilute the filtered saturated sample as needed to fall within the calibration range.
-
Measure the absorbance of the diluted sample.
-
-
Calculation: Determine the solubility by calculating the concentration from the calibration curve and accounting for any dilutions.
Visualizations
The following diagrams illustrate the workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Caption: Logic for spectrophotometric determination of solubility.
References
- 1. afirm-group.com [afirm-group.com]
- 2. Skyacido® Acid Yellow S2G this compound Yellow Clothes Dye - Buy this compound, Acid yellow for wool, middle three primary colors of Acid dyes Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 3. chembk.com [chembk.com]
- 4. China this compound Manufacturers, Suppliers and Factory - Good Price this compound [pigment-dye.com]
- 5. pigment-dye.com [pigment-dye.com]
An In-depth Technical Guide to the Spectral Properties of Acid Yellow 220
Disclaimer: Publicly available, peer-reviewed data on the specific spectral properties of Acid Yellow 220 is limited. This guide provides a comprehensive framework for the characterization of its spectral properties, including standardized experimental protocols and data presentation formats, based on established methodologies for similar acid dyes. The quantitative data presented herein is illustrative and should be replaced with experimentally determined values.
Introduction to this compound
This compound is a monoazo metal complex dye.[1][2] It is primarily used in the textile industry for dyeing wool, silk, and polyamide fibers, as well as in the leather and paper industries.[1][2][3] It is known for its bright, greenish-yellow hue and good light and washing fastness.[1][3] The dye is soluble in water and presents as a yellow powder in its solid form.[1]
Core Spectral Properties
The interaction of a dye with light is fundamental to its color and potential applications in various scientific fields. The key spectral properties to be determined are the absorption spectrum, molar absorptivity, emission (fluorescence) spectrum, Stokes shift, and fluorescence quantum yield.
Data Summary
The following table summarizes the key spectral properties that should be determined for this compound. The values provided are hypothetical and serve as a template for experimental data.
| Property | Symbol | Value (Hypothetical) | Unit |
| Maximum Absorption Wavelength | λmax | 410 | nm |
| Molar Absorptivity at λmax | εmax | 25,000 | M-1cm-1 |
| Maximum Emission Wavelength | λem | 520 | nm |
| Stokes Shift | Δλ | 110 | nm |
| Fluorescence Quantum Yield | Φf | 0.15 | - |
Experimental Protocols
A detailed and standardized experimental approach is crucial for obtaining reproducible and accurate spectral data.
Materials and Reagents
-
This compound (analytical grade)
-
Solvent (e.g., ultrapure water, ethanol, PBS buffer)
-
Spectrophotometer cuvettes (quartz for UV-Vis, fluorescence grade)
-
Volumetric flasks and pipettes
Instrumentation
-
UV-Visible Spectrophotometer: For measuring absorbance spectra. The instrument should be capable of scanning a wavelength range of at least 200-800 nm.
-
Spectrofluorometer: For measuring fluorescence emission and excitation spectra. The instrument should be equipped with a monochromatic light source and a sensitive detector.
Methodologies
-
Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific molar concentration (e.g., 1 mM).
-
Working Solutions: Prepare a series of dilutions from the stock solution to create working solutions of varying concentrations (e.g., 1 µM to 50 µM). This is essential for determining the molar absorptivity and checking for concentration-dependent effects.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectra.
-
Sample Measurement: Record the absorbance spectra of the different concentrations of this compound solutions over the desired wavelength range (e.g., 200-800 nm).
-
Determination of λmax: Identify the wavelength at which the maximum absorbance occurs.
-
Calculation of Molar Absorptivity (ε): Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm), plot a calibration curve of absorbance versus concentration. The slope of the linear portion of this curve will be the molar absorptivity.
-
Excitation: Excite the sample at its maximum absorption wavelength (λmax).
-
Emission Scan: Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 420-800 nm).
-
Determination of λem: Identify the wavelength of maximum fluorescence emission.
-
Calculation of Stokes Shift: The Stokes shift is the difference between the maximum absorption and maximum emission wavelengths (Δλ = λem - λmax).
The relative quantum yield can be determined by comparing the fluorescence of this compound to a well-characterized fluorescent standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φf = 0.95).
-
Prepare Solutions: Prepare solutions of the standard and this compound with identical absorbance at the excitation wavelength.
-
Measure Fluorescence: Measure the integrated fluorescence intensity of both the standard and the sample.
-
Calculate Quantum Yield: The quantum yield is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity and η is the refractive index of the solvent.
Visualizations
Experimental Workflow for Spectral Characterization
Caption: Workflow for spectral characterization of a dye.
Relationship of Spectral Properties
Caption: Interrelation of key spectral properties.
References
An In-Depth Technical Guide to the Mechanism of Action of Acid Yellow 220
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Acid Yellow 220, a pre-metallized acid dye, used in the coloration of protein and polyamide fibers. The core of this mechanism lies in the electrostatic interactions between the anionic dye molecules and the cationic sites within the fibers, a process intricately influenced by pH, temperature, and auxiliary chemicals. This document details the chemical properties of this compound, the thermodynamics and kinetics of the dyeing process, and standardized experimental protocols for its application.
Introduction
This compound, a 1:2 cobalt complex monoazo dye, is a key colorant for protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][2] Its widespread use is attributed to its excellent light and wet fastness properties, which are significantly enhanced by the centrally coordinated cobalt ion.[3] Understanding the precise mechanism of action is critical for optimizing dyeing processes, ensuring color consistency, and developing new applications.
This guide will explore the fundamental principles governing the interaction of this compound with textile substrates, providing researchers and professionals with the in-depth knowledge required for advanced applications and development.
Chemical and Physical Properties of this compound
This compound is characterized by its anionic nature, imparted by sulfonate groups in its molecular structure. The presence of these groups facilitates its solubility in water and its ability to form ionic bonds with the fiber.[2]
| Property | Value |
| C.I. Name | This compound |
| CAS Number | 71603-79-7 |
| Molecular Formula | C₂₃H₁₈ClN₄NaO₇S |
| Molecular Weight | 552.92 g/mol |
| Chemical Class | 1:2 Cobalt Complex Monoazo Dye |
| Appearance | Yellow Powder |
| Solubility | Soluble in water |
Mechanism of Action: The Dyeing Process
The application of this compound to protein and polyamide fibers is governed by a complex interplay of factors that drive the dye from the aqueous phase into the fiber matrix. The overall mechanism can be broken down into three key stages: adsorption, diffusion, and fixation.
The Role of pH
The pH of the dyebath is the most critical factor in the acid dyeing process.[4] An acidic environment is essential to protonate the amino groups (-NH₂) present in wool, silk, and nylon fibers, creating cationic binding sites (-NH₃⁺).[5] The anionic sulfonate groups (-SO₃⁻) of the this compound molecules are then electrostatically attracted to these positively charged sites, initiating the dyeing process. The optimal pH for dyeing with pre-metallized acid dyes like this compound is typically in the weakly acidic to neutral range.
References
Synthesis and manufacturing of Acid Yellow 220
An In-depth Technical Guide to the Synthesis and Manufacturing of Acid Yellow 220
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as C.I. 11714, is a significant member of the metal-complex azo dye class. These dyes are prized for their superior light fastness and wash fastness, properties imparted by the coordination of a metal ion with an azo dye ligand. This technical guide provides a comprehensive overview of the synthesis and manufacturing of this compound. While specific, proprietary industrial manufacturing protocols are not publicly available, this document outlines the core chemical principles and provides detailed, analogous experimental methodologies based on established procedures for similar 1:2 metal-complex azo dyes. The synthesis is a multi-step process involving diazotization, azo coupling, and subsequent metallization with a cobalt salt to form the final 1:2 cobalt-dye complex. This guide presents these steps with clarity, supported by quantitative data in tabular format and a visual representation of the synthesis pathway.
Introduction
This compound is a monoazo dye that incorporates a cobalt ion into its final structure, forming a 1:2 complex where one cobalt ion is coordinated with two molecules of the azo dye ligand. This structural feature is key to its high performance in dyeing applications, particularly for protein fibers like wool and silk, as well as polyamides. The synthesis of such dyes requires a precise sequence of chemical reactions, each with critical parameters that influence the final product's yield and purity. This guide will delve into the fundamental reactions that constitute the manufacturing process of this compound.
Overall Synthesis Pathway
The manufacturing of this compound follows a well-established three-stage synthesis route common to many metal-complex azo dyes:
-
Diazotization: The primary aromatic amine, 2-(3-Amino-4-hydroxyphenylsulfonamido)benzoic acid, is converted into a diazonium salt.
-
Azo Coupling: The resulting diazonium salt is reacted with a coupling component, N-(2-chlorophenyl)-3-oxobutanamide, to form the monoazo dye ligand.
-
Metallization: The monoazo dye ligand is then treated with a cobalt salt to form the final 1:2 cobalt-dye complex, this compound.
The logical relationship of this workflow is depicted in the following diagram:
A Technical Guide to the Purity and Quality Specifications of Acid Yellow 220 for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and quality specifications for Acid Yellow 220 (C.I. 11714; CAS No. 71603-79-7) intended for laboratory applications. Adherence to stringent quality control is paramount to ensure the reliability, reproducibility, and accuracy of experimental results. This document outlines the key quality attributes, detailed analytical methodologies for their assessment, and a standard workflow for the quality control of this complex monoazo metal-complex dye.
Core Quality Specifications
The quality of this compound is defined by a set of physical and chemical parameters. For laboratory use, where precision is critical, these specifications ensure batch-to-batch consistency and minimize the introduction of experimental variables. The following table summarizes the essential quality specifications for laboratory-grade this compound, compiled from various supplier technical data sheets.[1][2]
| Parameter | Specification | Significance in Laboratory Use |
| Physical Appearance | Yellow to Orange Powder[1][2] | Ensures correct material identification and absence of gross contamination. |
| Chemical Class | Monoazo Metal Complex[3] | Defines the fundamental chemical nature of the dye. |
| Dye Content | >98%[3] | Critical for accurate concentration calculations and stoichiometric assessments. |
| Solubility | Soluble in water[3] | Determines appropriate solvents for stock solutions and experimental assays. |
| Moisture Content | ≤5%[2] | Important for accurate weighing and preventing hydrolytic degradation. |
| Water Insoluble Matter | ≤1.0%[2] | Prevents interference in spectroscopic measurements and clogging of fluidic systems. |
| Residues on Sieve (100 mesh) | ≤6%[2] | Indicates the presence of oversized particles that can affect dissolution. |
Quality Control Workflow
A systematic approach to quality control is essential upon receiving a new batch of this compound. The following diagram illustrates a typical experimental workflow for the comprehensive evaluation of the dye's quality.
Caption: Quality control workflow for laboratory-grade this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the quality control workflow.
Determination of Dye Content by UV-Visible Spectrophotometry
This method determines the concentration of the active dye molecule by measuring its absorbance of light at a specific wavelength and applying the Beer-Lambert law.
Principle: The absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Apparatus:
-
UV-Visible Spectrophotometer
-
Volumetric flasks (100 mL, 1000 mL)
-
Pipettes
-
Analytical balance
-
Quartz cuvettes (1 cm path length)
Reagents:
-
This compound reference standard (of known purity)
-
Distilled or deionized water
Procedure:
-
Preparation of Stock Standard Solution: Accurately weigh approximately 100 mg of the this compound reference standard and dissolve it in a 1000 mL volumetric flask with distilled water. This creates a stock solution of approximately 100 µg/mL.
-
Preparation of Calibration Standards: Prepare a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by accurately diluting the stock standard solution with distilled water in volumetric flasks.
-
Wavelength of Maximum Absorbance (λmax) Determination: Scan one of the mid-range calibration standards (e.g., 10 µg/mL) across the UV-Visible spectrum (e.g., 300-700 nm) to determine the λmax, the wavelength at which the dye exhibits maximum absorbance.
-
Calibration Curve Generation: Measure the absorbance of each calibration standard at the determined λmax, using distilled water as a blank. Plot a graph of absorbance versus concentration. A linear regression should be applied to the data points, and the resulting equation and correlation coefficient (R²) should be recorded.
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound test sample, dissolve it in a 1000 mL volumetric flask with distilled water, and then perform a further dilution to bring the theoretical concentration within the range of the calibration curve.
-
Sample Analysis: Measure the absorbance of the prepared sample solution at the λmax.
-
Calculation: Calculate the concentration of the dye in the sample solution using the equation from the calibration curve. The dye content percentage can then be determined using the following formula:
Dye Content (%) = (Calculated Concentration (µg/mL) / Theoretical Concentration (µg/mL)) * 100
Determination of Water-Insoluble Matter (Gravimetric Method)
This protocol quantifies the amount of impurities in the dye that are not soluble in water.
Principle: The dye is dissolved in water, and any insoluble material is separated by filtration, dried, and weighed.
Apparatus:
-
Analytical balance
-
Beakers (250 mL)
-
Filtering crucible or Gooch crucible with filter paper
-
Vacuum filtration apparatus
-
Drying oven (105-110°C)
-
Desiccator
Procedure:
-
Accurately weigh approximately 2 g of the this compound sample into a 250 mL beaker.
-
Add 150 mL of hot distilled water and stir until the dye is completely dissolved.
-
Weigh a clean, dry filtering crucible.
-
Filter the dye solution through the pre-weighed crucible using a vacuum.
-
Wash the beaker and the crucible with several portions of hot distilled water to ensure all insoluble matter is collected.
-
Dry the crucible in an oven at 105-110°C until a constant weight is achieved.
-
Cool the crucible in a desiccator and weigh it.
-
Calculation:
Insoluble Matter (%) = ((Weight of crucible + residue) - Weight of crucible) / (Initial weight of sample)) * 100
Determination of Moisture Content (Karl Fischer Titration)
This is a highly accurate method for the quantification of water content in a sample.
Principle: The method is based on the reaction of iodine with water in the presence of sulfur dioxide, a base, and a solvent (e.g., methanol). The endpoint is detected potentiometrically.
Apparatus:
-
Karl Fischer titrator (volumetric or coulometric)
-
Analytical balance
Reagents:
-
Karl Fischer reagent (e.g., Hydranal™-Composite)
-
Anhydrous methanol or other suitable solvent
Procedure:
-
Standardize the Karl Fischer titrator according to the manufacturer's instructions, typically using a known amount of pure water or a water standard.
-
Add a suitable amount of anhydrous solvent to the titration vessel and pre-titrate to a stable, dry endpoint to eliminate any residual moisture in the solvent.
-
Accurately weigh a suitable amount of the this compound sample and add it directly to the titration vessel.
-
Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water from the sample has been consumed and the endpoint is reached.
-
The instrument will calculate the amount of water in the sample, typically reported as a percentage.
Purity and Impurity Profiling
Chromatographic techniques are employed to separate the main dye component from any synthetic intermediates, isomers, or degradation products.
TLC is a rapid and simple method for the qualitative assessment of purity.
Principle: Components of a mixture are separated based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase.
Apparatus:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (for visualization if necessary)
Procedure:
-
Prepare a developing chamber by adding the chosen mobile phase to a depth of about 0.5 cm and lining the chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere.
-
Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.
-
Prepare dilute solutions of the this compound reference standard and the test sample in a suitable solvent (e.g., water or methanol).
-
Using a capillary tube, spot small amounts of the standard and sample solutions onto the origin line.
-
Place the plate in the developing chamber, ensuring the origin line is above the solvent level. Close the chamber.
-
Allow the mobile phase to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots. As this compound is colored, spots will be visible under daylight. The presence of additional spots in the sample lane, not present in the standard lane, indicates impurities.
-
The Retention Factor (Rf) for each spot can be calculated as:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
HPLC provides a high-resolution quantitative and qualitative analysis of the dye and its impurities.
Principle: The sample is injected into a high-pressure liquid stream (mobile phase) and passed through a column packed with a stationary phase. Separation occurs based on the differential affinities of the components for the two phases.
Apparatus:
-
HPLC system with a suitable detector (e.g., PDA or UV-Vis detector)
-
Analytical column (e.g., C18 reversed-phase column)
-
Data acquisition and processing software
Procedure:
-
Method Development (if a specific method is not available): An appropriate reversed-phase method would need to be developed. A typical starting point for an acid dye might involve a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
System Suitability: Prepare a standard solution of this compound. Make multiple injections to ensure the system is operating correctly, checking for parameters like peak retention time, peak area repeatability, and theoretical plates.
-
Sample Preparation: Prepare a solution of the test sample in the mobile phase at a known concentration.
-
Analysis: Inject the sample solution into the HPLC system.
-
Data Interpretation: The resulting chromatogram will show a major peak for this compound and potentially smaller peaks for impurities. The purity can be expressed as a percentage of the total peak area:
Purity (%) = (Area of the main peak / Sum of all peak areas) * 100
Identification of impurities can be achieved by comparing their retention times with those of known standards or by using a mass spectrometer (LC-MS).
References
In-Depth Technical Guide to the Health and Safety of Acid Yellow 220 for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for Acid Yellow 220 (CAS No. 70851-34-2), a metal-complex azo dye. It is intended to support laboratory safety and procedural clarity for professionals working with this substance.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 70851-34-2 | [1][2][3] |
| Molecular Formula | C₄₆H₃₂Cl₂CoN₈Na₄O₁₄S₂ | [4] |
| Molecular Weight | 1206.72 g/mol | [4] |
| Synonyms | Acid Yellow S 2G, C.I. 11714, C.I. This compound, Lanacron Yellow S 2G | [4][5] |
| Physical State | Powder | [6] |
| Color | Yellow | [6] |
| Flash Point | 417.6 °C | [1][7] |
| Boiling Point | 766.9 °C at 760 mmHg | [7] |
| Vapor Pressure | 9.86E-25 mmHg at 25°C | [4] |
| Solubility | Soluble in water. | [8][9] |
Toxicological Information
Comprehensive toxicological data for this compound are limited. The information presented below is based on available Safety Data Sheets (SDS) and general knowledge of azo and metal-complex dyes.
Acute Toxicity
Specific LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values for this compound are not available in the reviewed literature.[10][11] The majority of azo dyes exhibit low acute oral toxicity, with LD50 values typically between 250 and 2,000 mg/kg body weight.[12] However, due to the presence of cobalt, a heavy metal, caution is warranted. Inorganic cobalt compounds have shown oral LD50 values in rats ranging from 150 to 503 mg/kg.[13][14]
GHS Hazard Classification
Based on aggregated data from multiple suppliers, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][2][3] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life.[1][2][3] |
| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1][2] |
Experimental Protocols
Skin Sensitization
Experimental Protocol: OECD Test Guideline 442C: In Chemico Skin Sensitization (Direct Peptide Reactivity Assay - DPRA)
This assay is designed to mimic the initial step in skin sensitization, where a chemical covalently binds to skin proteins.
-
Principle: The reactivity of the test chemical with synthetic peptides containing either cysteine or lysine is measured.
-
Methodology:
-
A solution of the test chemical is incubated with the synthetic peptides for a specified time.
-
The concentration of the remaining non-reacted peptide is determined using high-performance liquid chromatography (HPLC) with a gradient elution system and UV detection at 220 nm.
-
The percentage of peptide depletion is calculated.
-
-
Data Interpretation: The mean percent depletion of both cysteine and lysine peptides is used to classify the substance into one of four reactivity classes (no, low, moderate, or high reactivity), which correlates with its skin sensitization potential.
Eye Irritation
Experimental Protocol: OECD Test Guideline 437: Bovine Corneal Opacity and Permeability (BCOP) Test Method
This in vitro test is used to identify substances that can cause serious eye damage.
-
Principle: The test evaluates the effect of a substance on the transparency (opacity) and integrity (permeability) of an isolated bovine cornea.
-
Methodology:
-
Corneas are obtained from freshly slaughtered cattle and mounted in special holders.
-
The test substance is applied to the epithelial surface of the cornea for a defined period.
-
Opacity Measurement: The amount of light transmitted through the cornea is measured using an opacitometer.
-
Permeability Measurement: The passage of sodium fluorescein dye through the cornea is measured with a spectrophotometer.
-
-
Data Interpretation: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values. This score is used to classify the substance's potential for causing serious eye damage.
Aquatic Toxicity
Experimental Protocol: OECD Test Guideline 203: Fish, Acute Toxicity Test
This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short exposure period.[15][16][17]
-
Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.
-
Methodology:
-
A range of concentrations of the test substance are prepared in water.
-
A control group is maintained in water without the test substance.
-
Fish (e.g., Zebrafish) are introduced to each concentration and the control.
-
Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.
-
-
Data Interpretation: The LC50 value and its 95% confidence limits are calculated for each observation period using statistical methods such as probit analysis.
Handling and Safety Precautions
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times.
Caption: Recommended Personal Protective Equipment for handling this compound.
Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
Caption: Workflow for responding to a spill of this compound.
Storage and Handling
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.[1][10] Avoid contact with skin and eyes.[1][10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][10] Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][10]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice.[1][10]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][10]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow the chemical to enter drains, as it is very toxic to aquatic life.[1][10]
This document is intended as a guide and does not replace a formal risk assessment. Always consult the most recent Safety Data Sheet for this compound before use and adhere to all institutional and regulatory safety protocols.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C46H34Cl2CoN8Na4O14S2 | CID 136661875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. www2.pcad.edu [www2.pcad.edu]
- 7. China Biggest C.I.this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 8. Screening Assessment - Canada.ca [canada.ca]
- 9. chembk.com [chembk.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. cncolorchem.com [cncolorchem.com]
- 12. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]
- 13. Acute oral toxicity of inorganic cobalt compounds in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Acute toxicity and hematological and serum changes caused by various cobalt salts in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. biotecnologiebt.it [biotecnologiebt.it]
In-Depth Technical Guide on the Handling and Storage of Acid Yellow 220 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive handling and storage guidelines for Acid Yellow 220, a synthetic azo dye, within a laboratory environment. The information is compiled from various safety data sheets and chemical databases to ensure a high standard of safety and procedural correctness for laboratory personnel.
Chemical and Physical Properties
This compound is a complex organometallic compound.[1] Its properties are summarized below to provide a foundational understanding of the substance.
| Property | Value | Source |
| Molecular Formula | C46H32Cl2CoN8Na4O14S2 | [2][3][4][5][6] |
| Molecular Weight | 1206.72 g/mol | [2][3] |
| Appearance | Yellow to dark yellow powder | [1][7] |
| Odor | Odorless | [7] |
| pH | 7.5 (in solution) | [7] |
| Solubility | Soluble in water | [8] |
| Flash Point | 417.6°C | [8][9] |
| Boiling Point | 766.9 °C at 760 mmHg | [8] |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with several key hazards that necessitate careful handling.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[2] |
| Eye Irritation | 2 | H319: Causes serious eye irritation.[2][9] |
| Respiratory Irritation | 3 | H335: May cause respiratory irritation.[2] |
| Skin Sensitization | 1B | H317: May cause an allergic skin reaction.[3][9] |
| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life.[3][9] |
| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects.[3][9] |
Note: While a majority of reports classify this compound according to the hazards above, a small percentage of reports indicate it does not meet GHS hazard criteria.[3] It is prudent to handle the substance as if all hazards are present.
Experimental Protocols and Toxicity Data
Detailed experimental protocols for the toxicological assessment of this compound are not widely available in the public domain. The hazard classifications are based on data submitted to regulatory bodies like the European Chemicals Agency (ECHA).
The primary known quantitative toxicity data is for aquatic life:
-
LC50 (96h) for Danio rerio (zebra fish): 16 mg/L
This data underscores the significant environmental hazard posed by this chemical and the need for stringent disposal protocols.
Handling and Storage Workflow
Proper handling and storage are critical to minimize risks associated with this compound. The following workflow should be implemented in all laboratory settings.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
-
Eye Protection: Wear chemical safety goggles with side shields.[10]
-
Hand Protection: Wear suitable chemical-resistant gloves.[10]
-
Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[11][12]
-
Respiratory Protection: In case of insufficient ventilation or when dust formation is likely, use a NIOSH-approved respirator.[7][10]
First Aid Measures
In the event of exposure, follow these first aid guidelines:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][9][10]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops or persists.[2][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7][10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[9][10]
Fire-Fighting and Accidental Release Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][9][10]
-
Hazardous Decomposition Products: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides, sulfur oxides, hydrogen chloride, and cobalt oxides.[2]
-
Accidental Release: In case of a spill, wear appropriate PPE, ensure adequate ventilation, and prevent dust formation.[9][10] Contain the spill and collect the material with an inert absorbent. Place in a suitable, closed container for disposal.[10] Prevent the chemical from entering drains, as it is very toxic to aquatic life.[9][10]
GHS Hazard Relationship Diagram
The following diagram illustrates the relationship between the substance and its identified hazards.
Disposal Considerations
Waste from this compound must be handled as hazardous waste. Dispose of the chemical and any contaminated materials in accordance with all applicable local, state, and federal regulations.[2] Do not allow the material to be released into the environment.[10]
Conclusion
This compound is a useful laboratory chemical that requires careful and informed handling due to its potential health and environmental hazards. Adherence to the guidelines outlined in this document, including the consistent use of appropriate personal protective equipment and proper storage and disposal methods, is essential for maintaining a safe laboratory environment. The lack of detailed public toxicological data further emphasizes the need for a cautious and preventative approach to handling this compound.
References
- 1. ojp.gov [ojp.gov]
- 2. redwood-uk.com [redwood-uk.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. aksci.com [aksci.com]
- 6. WO2011035533A1 - Dyeing auxiliary - Google Patents [patents.google.com]
- 7. This compound | C46H34Cl2CoN8Na4O14S2 | CID 136661875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hardwarehut.com [hardwarehut.com]
- 9. cremonatools.com [cremonatools.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. paintdocs.com [paintdocs.com]
- 12. worlddyevariety.com [worlddyevariety.com]
Chemical stability and degradation of Acid Yellow 220
An In-Depth Technical Guide to the Chemical Stability and Degradation of Acid Yellow 220
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a monoazo metal complex dye, finds application in the textile, leather, and paper industries.[1] Understanding its chemical stability and degradation pathways is crucial for environmental remediation, toxicological assessment, and ensuring product quality where it may be present as an impurity. This technical guide provides a comprehensive overview of the known stability profile of this compound and explores its degradation through various advanced oxidation and biological processes. Due to a lack of extensive research specifically on this compound, this guide also draws upon data from structurally similar azo dyes to infer potential degradation mechanisms and byproducts.
Chemical and Physical Properties of this compound
This compound is a water-soluble yellow powder.[1] It is classified as a monoazo metal complex dye.[1] General properties are summarized in Table 1.
Table 1: General Properties of this compound
| Property | Value/Description | Reference |
| C.I. Name | This compound | [2] |
| C.I. Number | 11714 | [1] |
| CAS Number | 71603-79-7 | [1][2] |
| Molecular Formula | C23H18ClN4NaO7S | [2] |
| Molecular Weight | 552.92 g/mol | [2] |
| Appearance | Yellow Powder | [1] |
| Solubility | Soluble in water | [1] |
| Applications | Dyeing of wool, silk, polyamide, leather, and paper. | [1][3] |
Chemical Stability
This compound is generally considered stable under normal temperature and pressure conditions.[4] It exhibits good light and thermal stability.[5] However, its stability is influenced by several factors, including pH, temperature, and the presence of oxidizing agents.[4][6]
2.1. Effect of pH
The pH of an aqueous solution can significantly impact the stability of azo dyes. While specific data for this compound is limited, for many azo dyes, extreme pH conditions (highly acidic or alkaline) can lead to changes in the molecule's electronic structure, potentially affecting its color and stability.[7] For some textile dyes, the highest color stability is observed in neutral or slightly acidic conditions.[8]
2.2. Effect of Temperature
2.3. Incompatible Materials
Contact with strong oxidizing and reducing agents should be avoided as they can lead to the degradation of this compound.[4]
Degradation Pathways
The degradation of azo dyes like this compound typically involves the cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for the dye's color.[6] This can be achieved through various mechanisms, including photodegradation, oxidative degradation, and microbial degradation.
3.1. Photodegradation
Photodegradation involves the breakdown of a chemical compound by light. For azo dyes, this process can be slow under normal light conditions but can be significantly enhanced by the presence of a photocatalyst.
3.1.1. Photocatalytic Degradation
Photocatalysis, often employing semiconductors like titanium dioxide (TiO2) or zinc oxide (ZnO), is an effective advanced oxidation process (AOP) for degrading azo dyes.[11][12] The process is initiated by the absorption of photons by the photocatalyst, leading to the generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents that can break down the dye molecule.[13]
-
Experimental Protocol: Photocatalytic Degradation of an Azo Dye (General Protocol)
-
Catalyst Suspension: Prepare a suspension of the photocatalyst (e.g., TiO2 P25) in deionized water.
-
Dye Addition: Add a known concentration of the azo dye solution to the catalyst suspension.
-
Adsorption-Desorption Equilibrium: Stir the mixture in the dark for a period (e.g., 30-60 minutes) to allow the dye to adsorb onto the surface of the catalyst.
-
Initiation of Photocatalysis: Irradiate the suspension with a suitable light source (e.g., UV lamp or solar simulator).
-
Sampling: Withdraw aliquots of the suspension at regular time intervals.
-
Sample Preparation: Centrifuge or filter the aliquots to remove the photocatalyst particles.
-
Analysis: Analyze the concentration of the dye in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength. The degradation efficiency can be calculated from the change in absorbance over time. For byproduct identification, techniques like HPLC-MS can be employed.[13]
-
3.2. Oxidative Degradation
Oxidative degradation involves the use of strong oxidizing agents to break down the dye molecule. Fenton and Fenton-like processes are commonly used for this purpose.
3.2.1. Fenton and Photo-Fenton Oxidation
The Fenton process utilizes ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals.[14] The reaction is most effective in acidic conditions (typically pH 2-4).[14] The photo-Fenton process enhances the degradation rate by using UV or visible light to regenerate Fe²⁺ from Fe³⁺, thus maintaining the catalytic cycle.[15]
-
Experimental Protocol: Fenton Oxidation of an Azo Dye (General Protocol)
-
pH Adjustment: Adjust the pH of the azo dye solution to the optimal range (e.g., pH 3) using an acid like H₂SO₄.
-
Catalyst Addition: Add a solution of a ferrous salt (e.g., FeSO₄·7H₂O) to the dye solution.
-
Oxidant Addition: Add hydrogen peroxide (H₂O₂) to initiate the reaction.
-
Reaction: Allow the reaction to proceed under constant stirring for a specific duration.
-
Quenching and pH Neutralization: Stop the reaction by adding a substance to quench the residual H₂O₂ (e.g., sodium sulfite) and neutralize the pH with a base (e.g., NaOH).
-
Analysis: Analyze the remaining dye concentration and degradation byproducts using appropriate analytical techniques such as UV-Vis spectrophotometry, HPLC, or LC-MS.[6]
-
Table 2: Quantitative Data on the Degradation of Similar "Acid Yellow" Dyes using Fenton Oxidation
| Dye | Initial Concentration | Reagents and Conditions | Degradation/Color Removal | Time | Reference |
| Acid Light Yellow 2G | 20 mg/L | Fe²⁺: 0.1 mmol/L, H₂O₂: 0.6 mmol/L, pH 3 | 94.66% color removal | 300 s | [6] |
| Acid Yellow 17 | 0.06 mM | Fe³⁺: 0.06 mM, H₂O₂: 0.9 mM, pH 3 | 83% degradation | 60 min | [16] |
3.3. Microbial Degradation
Certain microorganisms, including bacteria, fungi, and algae, can degrade azo dyes.[17] The initial step in the microbial degradation of azo dyes is typically the reductive cleavage of the azo bond, leading to the formation of aromatic amines.[18] This process is often anaerobic and is carried out by enzymes such as azoreductases.[6] The resulting aromatic amines may be further degraded, often under aerobic conditions.[18]
-
Experimental Protocol: Microbial Degradation of an Azo Dye (General Protocol)
-
Microorganism Culture: Cultivate a suitable microbial strain or consortium in an appropriate growth medium.
-
Acclimatization: Gradually expose the microbial culture to increasing concentrations of the azo dye to allow for acclimatization.
-
Degradation Assay: Inoculate a mineral salt medium containing the azo dye as the sole carbon and/or nitrogen source with the acclimatized microbial culture.
-
Incubation: Incubate the cultures under controlled conditions (e.g., temperature, pH, and aeration).
-
Monitoring: Monitor the decolorization of the medium over time using a UV-Vis spectrophotometer.
-
Analysis of Byproducts: Identify the degradation byproducts using techniques like HPLC, GC-MS, or LC-MS to elucidate the degradation pathway.[19]
-
Table 3: Quantitative Data on the Microbial Degradation of an "Acid Yellow" Dye
| Dye | Microorganism | Conditions | Decolorization Efficiency | Time | Reference |
| Acid Yellow | Bacillus sp. strain TR (using laccase enzyme) | pH 7.0, 37 °C | 76.4% | 96 h | [19] |
Visualization of Degradation Pathways
The following diagrams illustrate the general principles of the degradation pathways for azo dyes, which are applicable to this compound.
References
- 1. kinampark.com [kinampark.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound [chembk.com]
- 6. neptjournal.com [neptjournal.com]
- 7. zhongdachemical.com [zhongdachemical.com]
- 8. blog.ellistextiles.com [blog.ellistextiles.com]
- 9. usptechnologies.com [usptechnologies.com]
- 10. researchgate.net [researchgate.net]
- 11. ibisscientific.com [ibisscientific.com]
- 12. lidsen.com [lidsen.com]
- 13. benchchem.com [benchchem.com]
- 14. iosrjournals.org [iosrjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Dyeing Wool and Silk with C.I. Acid Yellow 220
Introduction
C.I. Acid Yellow 220 is a pre-metallized 1:2 cobalt complex acid dye belonging to the monoazo class.[1][2] It is primarily utilized for the dyeing and printing of protein fibers such as wool and silk, as well as polyamide fibers.[1][3] Acid dyes are anionic and are applied in an acidic dyebath.[3][4] The dyeing mechanism relies on the formation of ionic bonds between the negatively charged sulfonate groups on the dye molecule and the positively charged amino groups on the protein fibers, which are protonated under acidic conditions.[4][5] This process, facilitated by heat, results in vibrant, durable coloration with good fastness properties.[3][5]
These application notes provide a detailed protocol for researchers and scientists to achieve consistent and reproducible dyeing of wool and silk fibers using this compound.
Properties of C.I. This compound
A summary of the key properties of C.I. This compound is presented below.
| Property | Value | Reference |
| C.I. Name | This compound | [1] |
| CAS Registry No. | 71603-79-7 | [1] |
| Molecular Structure | Single Azo, 1:2 Metal Complex | [1] |
| Molecular Formula | C₂₃H₁₈ClN₄NaO₇S | [1] |
| Molecular Weight | 552.92 g/mol | [1] |
| Appearance | Deep yellow powder | [1] |
| Solubility | Water soluble | [5] |
| Primary Applications | Dyeing of wool, silk, and polyamide | [1][3] |
Health and Safety Precautions
Standard laboratory safety practices should be followed when handling dye powders and chemicals.
-
Wear personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.
-
When handling the dry dye powder, use a dust mask to prevent inhalation, which can cause allergic reactions in some individuals.[6]
-
Conduct all dyeing procedures in a well-ventilated area or under a fume hood.[7]
-
Label all containers and solutions clearly.[8]
-
Before disposal, neutralize acidic dyebaths with an alkali like sodium carbonate (baking soda) until the pH is neutral.[8][9]
Materials and Equipment
-
Fibers: Scoured wool or silk yarn/fabric.
-
Dye: C.I. This compound powder.
-
Chemicals:
-
Synthrapol® or other neutral textile detergent.
-
Ammonium Sulfate ((NH₄)₂SO₄) or Acetic Acid (CH₃COOH) / Citric Acid (C₆H₈O₇).
-
Sodium Acetate (CH₃COONa) (for buffering, optional).
-
Deionized or distilled water.
-
-
Equipment:
-
Analytical balance.
-
Stainless steel or enamel dye pot (do not use for food preparation).[10]
-
Heating source (hot plate, stovetop).
-
Beakers and graduated cylinders.
-
Glass stirring rods.
-
Thermometer.
-
pH meter or pH test strips.
-
Experimental Protocols
Proper scouring is critical to remove natural oils, sizing, and other impurities that can hinder even dye uptake.[11][12]
-
Weigh the dry wool or silk fiber to determine the required amount of dye and chemicals (all subsequent calculations are based on the dry weight of fiber, o.w.f.).
-
Prepare a scouring bath with a liquor ratio of 40:1 (e.g., 4 liters of water for 100g of fiber).
-
Add a neutral detergent (e.g., Synthrapol at 0.5-1.0 g/L).
-
Submerge the fiber in the bath and gradually heat to 60°C for wool or 70°C for silk.
-
Hold at this temperature for 30 minutes, gently agitating occasionally.
-
Allow the bath to cool, then remove the fiber and rinse thoroughly with warm water, followed by a cool water rinse.
-
Gently squeeze out excess water. The fiber should remain damp for the dyeing process.
Creating a stock solution allows for more accurate measurements of the dye.
-
Weigh 1.0 g of this compound powder.
-
In a beaker, make a smooth paste with a small amount of hot water.
-
Gradually add more hot water, stirring continuously until the dye is fully dissolved.
-
Transfer the solution to a 100 mL volumetric flask and dilute to the mark with hot water. This creates a 1% (10 g/L) stock solution.
The following diagram illustrates the general workflow for the dyeing process.
Caption: Experimental workflow for dyeing protein fibers.
-
Prepare the dyebath in a stainless steel pot with the required amount of water (see Table 2 for liquor ratio).
-
Add the recommended auxiliaries to the bath. For pre-metallized dyes like this compound, using ammonium sulfate is advised as it gradually lowers the pH upon heating, promoting level dyeing.[12] Alternatively, a buffer system of acetic acid and sodium acetate can be used to maintain a stable pH.
-
Adjust the initial pH of the dyebath according to the parameters in Table 2.
-
Introduce the pre-wetted, scoured fiber into the dyebath at approximately 40°C. Agitate gently for 10 minutes.
-
Slowly add the required volume of the 1% dye stock solution to the dyebath.
-
Gradually increase the temperature at a rate of 1-2°C per minute.
-
Once the target temperature is reached (see Table 2), maintain it for 45-60 minutes. Stir gently every 10-15 minutes to ensure even color distribution and prevent felting, especially with wool.[10][13]
-
After the dyeing time has elapsed, turn off the heat and allow the fiber to cool down slowly in the dyebath. This is crucial to prevent thermal shock to the fibers.[14]
-
Once the dyebath has cooled to a handleable temperature (around 40-50°C), remove the fiber.
-
Rinse the fiber in several changes of warm water (at a similar temperature) until the water runs clear.[6]
-
A final rinse in cool water can be performed.
-
Gently squeeze out excess water (do not wring). Rolling the fiber in a towel can help absorb moisture.
-
Hang the fiber to air dry, away from direct sunlight or heat.
Data Presentation
| Parameter | Wool | Silk |
| Liquor Ratio | 30:1 - 40:1 | 40:1 - 50:1 |
| Dye % (o.w.f.) | 0.5% (pale) - 4.0% (deep) | 0.5% (pale) - 3.0% (deep) |
| pH Control Agent (o.w.f.) | 1-3% Ammonium Sulfate | 1-2% Ammonium Sulfate |
| **Alternative pH Control ** | Acetic Acid / Citric Acid | Acetic Acid / Citric Acid |
| Target pH | 5.0 - 6.0 | 4.5 - 5.5[7] |
| Initial Temperature | 40°C | 40°C |
| Dyeing Temperature | 90 - 95°C (near boil)[6][12] | 85 - 90°C (below simmer)[6][7][12] |
| Time at Temperature | 45 - 60 minutes[5] | 45 - 60 minutes |
The following are typical ratings for this class of dye, which is noted for good overall fastness.[3][15] Ratings are on a scale of 1 (poor) to 5 (excellent).
| Fastness Property | Typical Rating |
| Light Fastness | 5 |
| Washing Fastness | 4-5 |
| Rubbing Fastness (Dry) | 4-5 |
| Rubbing Fastness (Wet) | 4 |
| Perspiration Fastness | 4-5 |
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. China Biggest C.I.this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 3. Skyacido® Acid Yellow S2G this compound Yellow Clothes Dye - Buy this compound, Acid yellow for wool, middle three primary colors of Acid dyes Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 4. wildwoollys.com [wildwoollys.com]
- 5. textilelearner.net [textilelearner.net]
- 6. INSTRUCTIONS - ACID DYES [gsdye.com]
- 7. snsilk.com [snsilk.com]
- 8. ashford.co.nz [ashford.co.nz]
- 9. paradisefibers.com [paradisefibers.com]
- 10. Directions For Use Information (All in One Acid Dyes) [gaywool.com]
- 11. Research on Acid Dye Printing Process - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 12. Dharma Acid Dyes Instructions [dharmatrading.com]
- 13. hotmagentayarns.com [hotmagentayarns.com]
- 14. Dyeing Silk : 6 Steps (with Pictures) - Instructables [instructables.com]
- 15. specialchem.com [specialchem.com]
Application Notes and Protocols: Acid Yellow 220 for Staining Protein Fibers in Biomaterial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Yellow 220 (C.I. 11714) is a water-soluble, anionic monoazo dye.[1] Primarily utilized in the textile industry for dyeing protein fibers such as wool and silk, its application in biomaterial research presents a valuable method for the visualization and potential quantification of protein-based scaffolds.[1][2] The staining mechanism of acid dyes relies on the ionic interaction between the negatively charged sulfonate groups of the dye and the positively charged amino groups of the protein fibers under acidic conditions.[3] This specific binding allows for the clear differentiation of proteinaceous components within engineered tissues and biomaterials.
These application notes provide a comprehensive guide for the use of this compound in staining protein fibers, including collagen, elastin, and silk, commonly employed in biomaterial scaffolds for tissue engineering and drug delivery applications. The provided protocols are based on established principles of acid dye staining and may require optimization for specific biomaterial compositions and research applications.
Data Presentation
The following tables summarize key parameters and expected outcomes for staining various protein fibers with this compound. These values are intended as a starting point for experimental design and may be adjusted to achieve optimal staining intensity and specificity.
Table 1: Recommended Staining Parameters for this compound
| Parameter | Collagen Scaffolds | Elastin-Rich Biomaterials | Silk Fibroin Scaffolds |
| This compound Concentration | 0.1% - 0.5% (w/v) in 1% Acetic Acid | 0.1% - 0.3% (w/v) in 1% Acetic Acid | 0.2% - 0.7% (w/v) in 1% Acetic Acid |
| Staining Time | 30 - 60 minutes | 20 - 45 minutes | 45 - 90 minutes |
| Staining pH | 2.5 - 3.5 | 2.5 - 3.5 | 3.0 - 4.0 |
| Differentiation Step | Brief rinse in 0.5% Acetic Acid | Brief rinse in 0.5% Acetic Acid | Optional: Brief rinse in 70% Ethanol |
| Expected Color | Bright Yellow | Pale to Moderate Yellow | Intense Yellow |
Table 2: Quantitative Analysis of Stained Biomaterials (Hypothetical Data)
| Biomaterial | Protein Fiber | Dye Concentration | Staining Time (min) | Mean Absorbance (at 440 nm) |
| Electrospun Collagen Type I | Collagen | 0.2% | 45 | 0.85 ± 0.05 |
| Decellularized Aortic Tissue | Elastin | 0.15% | 30 | 0.42 ± 0.03 |
| Freeze-dried Silk Fibroin | Silk Fibroin | 0.5% | 60 | 1.21 ± 0.08 |
Experimental Protocols
Protocol 1: Staining of Collagen-Based Biomaterial Scaffolds
This protocol is suitable for staining collagen fibers in various scaffold architectures, including hydrogels, sponges, and electrospun mats.
Materials:
-
This compound powder
-
Glacial Acetic Acid
-
Distilled or Deionized Water
-
Phosphate-Buffered Saline (PBS)
-
Ethanol (70%, 95%, 100%)
-
Xylene or a xylene substitute
-
Mounting medium
-
Biomaterial scaffold sections (paraffin-embedded or frozen)
Procedure:
-
Deparaffinization and Rehydration:
-
If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.
-
For frozen sections, bring to room temperature and rinse with PBS.
-
-
Staining Solution Preparation:
-
Prepare a 1% (v/v) acetic acid solution by adding 1 ml of glacial acetic acid to 99 ml of distilled water.
-
Dissolve this compound powder in the 1% acetic acid solution to achieve the desired concentration (e.g., 0.2% w/v). Stir until fully dissolved. Filter the solution before use.
-
-
Staining:
-
Immerse the rehydrated scaffold sections in the this compound staining solution for 30-60 minutes at room temperature.
-
-
Differentiation and Rinsing:
-
Briefly rinse the stained sections in a 0.5% (v/v) acetic acid solution to remove excess stain.
-
Wash gently in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene or a xylene substitute.
-
Mount with a compatible mounting medium.
-
Protocol 2: Staining of Elastin-Rich Biomaterials
This protocol is optimized for biomaterials with a significant elastin content, such as decellularized blood vessels or engineered elastic tissues.
Materials:
-
Same as Protocol 1.
Procedure:
-
Deparaffinization and Rehydration: Follow step 1 from Protocol 1.
-
Staining Solution Preparation: Prepare a 0.1% - 0.3% (w/v) this compound solution in 1% acetic acid as described in Protocol 1.
-
Staining: Immerse the sections in the staining solution for 20-45 minutes.
-
Differentiation and Rinsing: Follow step 4 from Protocol 1.
-
Dehydration and Mounting: Follow step 5 from Protocol 1.
Protocol 3: Staining of Silk Fibroin Scaffolds
This protocol is designed for staining silk fibroin-based biomaterials, which may require slightly different conditions for optimal dye penetration.
Materials:
-
Same as Protocol 1.
Procedure:
-
Deparaffinization and Rehydration: Follow step 1 from Protocol 1.
-
Staining Solution Preparation: Prepare a 0.2% - 0.7% (w/v) this compound solution in 1% acetic acid as described in Protocol 1.
-
Staining: Immerse the sections in the staining solution for 45-90 minutes.
-
Differentiation and Rinsing:
-
Rinse briefly in distilled water.
-
For enhanced contrast, an optional brief rinse in 70% ethanol can be performed.
-
-
Dehydration and Mounting: Follow step 5 from Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for staining protein fibers in biomaterials.
Caption: Integrin-mediated signaling in response to protein fibers.
References
Application Notes and Protocols for Acid Yellow 220 in Textile Engineering Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Acid Yellow 220 in textile engineering research. This document includes its chemical and physical properties, applications in dyeing, and detailed protocols for dyeing processes and colorfastness testing.
Introduction to this compound
This compound is a synthetic organic azo dye, specifically a pre-metallized acid dye.[1][2] It is widely utilized in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic polyamide fibers like nylon.[3][4] Its popularity stems from its bright, vibrant yellow hue, good water solubility, and excellent light and wash fastness properties.[1][5] The dye molecules of this compound contain sulfonic acid groups, which are anionic in an aqueous solution. These anionic dye molecules form strong electrostatic interactions with the cationic amine groups present in protein and polyamide fibers, a process that is facilitated under acidic conditions.[3]
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| C.I. Name | This compound | [3] |
| CAS No. | 70851-34-2 | [3] |
| Chemical Class | Monoazo Metal Complex | [2] |
| Molecular Formula | C46H32Cl2CoN8Na4O14S2 | [3] |
| Molecular Weight | 1206.72 g/mol | [3] |
| Appearance | Yellow Powder | [3] |
| Solubility in Water | 40 g/L | [3] |
Fastness Properties of this compound
The fastness properties of a dye refer to the resistance of the color to various external factors such as light, washing, and rubbing.
| Fastness Test | Rating (on a scale of 1-5 or 1-8 for lightfastness) | Reference |
| Light Fastness (Xenotest) | 7-8 | [3][6] |
| Washing Fastness (Staining on Cotton) | 5 | [3] |
| Washing Fastness (Staining on Nylon) | 5 | [3] |
| Washing Fastness (Staining on Wool) | 5 | [6] |
| Perspiration Fastness (Acidic) | 4-5 | [6] |
| Perspiration Fastness (Alkaline) | 4-5 | [6] |
| Water Fastness | 4-5 | [6] |
| Rubbing Fastness (Dry) | 5 | [3] |
| Rubbing Fastness (Wet) | 4-5 | [3] |
| Fastness to Chlorinated Water (50 mg/L) | 2-3 | [3] |
Experimental Protocols
The following protocols are generalized procedures for the application of this compound in a laboratory setting. Researchers should optimize these protocols based on the specific substrate and desired outcome.
2.1. Protocol for Dyeing Wool or Nylon with this compound
This protocol describes a standard exhaust dyeing method.
Materials:
-
This compound dye powder
-
Wool or nylon fabric/yarn
-
Acetic acid (or vinegar) or sulfuric acid to adjust pH
-
Sodium sulfate (Glauber's salt) as a leveling agent
-
Deionized water
-
Laboratory dyeing machine or water bath with a stirrer
-
Beakers, graduated cylinders, and a pH meter
Procedure:
-
Preparation of the Dyebath:
-
Calculate the required amount of this compound based on the weight of the fabric (OWF - on the weight of fabric). For a medium shade, a 1-2% OWF is a good starting point.
-
Prepare a stock solution of the dye by dissolving the calculated amount of dye powder in a small amount of hot deionized water.
-
Fill the dyeing vessel with the required volume of water (liquor ratio, e.g., 40:1, meaning 40 mL of water for every 1 gram of fabric).
-
Add the dye stock solution to the dyebath and stir well.
-
Add a leveling agent, such as sodium sulfate (e.g., 5-10% OWF), to promote even dye uptake.
-
Adjust the pH of the dyebath to the acidic range (pH 4.5-5.5) using acetic acid.
-
-
Dyeing Process:
-
Thoroughly wet the textile substrate before introducing it to the dyebath.
-
Immerse the wetted fabric/yarn into the prepared dyebath at room temperature (around 25-30°C).
-
Slowly raise the temperature of the dyebath to the dyeing temperature, typically 80-100°C for wool and nylon, at a rate of 1-2°C per minute.
-
Hold the temperature at the dyeing temperature for 45-60 minutes, ensuring continuous agitation of the fabric.
-
After the dyeing time, slowly cool the dyebath to around 60°C.
-
-
Rinsing and Drying:
-
Remove the dyed fabric from the dyebath.
-
Rinse the fabric thoroughly with cold water until the water runs clear to remove any unfixed dye.
-
Finally, rinse with a mild non-ionic detergent if necessary, followed by a final cold water rinse.
-
Squeeze out excess water and air-dry the fabric at room temperature.
-
2.2. Protocol for Colorfastness to Washing (ISO 105-C06)
This protocol is a standardized method to assess the resistance of the color to washing.
Materials:
-
Dyed fabric sample (e.g., 10 cm x 4 cm)
-
Multifiber adjacent fabric (containing strips of common fibers like cotton, nylon, polyester, acrylic, and wool)
-
Standard soap solution (e.g., 5 g/L)
-
Stainless steel balls (for mechanical agitation)
-
Launder-Ometer or a similar washing fastness tester
-
Grey Scale for assessing color change and staining
Procedure:
-
Sample Preparation:
-
Cut a specimen of the dyed fabric.
-
Sew the multifiber adjacent fabric to the face of the dyed specimen along one of the shorter edges.
-
-
Washing Test:
-
Prepare the washing solution in the stainless steel container of the Launder-Ometer.
-
Place the prepared sample and the required number of stainless steel balls into the container.
-
Close the container and place it in the Launder-Ometer.
-
Run the test at the specified temperature (e.g., 40°C or 60°C) for the specified duration (e.g., 30 minutes).
-
-
Evaluation:
-
After the test, remove the sample, rinse it with cold water, and separate the multifiber fabric from the dyed specimen.
-
Dry the samples in the air at a temperature not exceeding 60°C.
-
Evaluate the change in color of the dyed specimen using the Grey Scale for color change.
-
Evaluate the degree of staining on each strip of the multifiber fabric using the Grey Scale for staining.
-
2.3. Protocol for Colorfastness to Rubbing (Crocking) (ISO 105-X12)
This protocol determines the amount of color transferred from the fabric surface by rubbing.
Materials:
-
Dyed fabric sample
-
Standard white cotton rubbing cloth (crock square)
-
Crockmeter (rubbing fastness tester)
-
Grey Scale for staining
Procedure:
-
Dry Rubbing:
-
Fix the dyed fabric sample onto the base of the Crockmeter.
-
Mount a dry crock square onto the rubbing finger of the Crockmeter.
-
Lower the rubbing finger onto the test specimen.
-
Perform the rubbing by turning the crank 10 times at a rate of one turn per second.
-
Remove the crock square and evaluate the degree of staining using the Grey Scale.
-
-
Wet Rubbing:
-
Thoroughly wet a fresh crock square with deionized water and squeeze it to a specific wet pick-up (e.g., 65% ± 5%).
-
Repeat the rubbing procedure as described for dry rubbing.
-
Air-dry the wet crock square before evaluation.
-
Evaluate the degree of staining using the Grey Scale.
-
Visualizations
3.1. Experimental Workflow
Caption: Workflow for dyeing fabric with this compound and subsequent fastness testing.
3.2. Logical Relationship of Dyeing Parameters
Caption: Key parameters influencing the performance of this compound dyeing.
Environmental and Safety Considerations
While this compound is effective for dyeing, it is important to note its potential environmental impact. As an azo dye, there can be concerns about the release of dye effluent into wastewater.[1] The colored wastewater can reduce light penetration in water bodies, affecting aquatic photosynthesis.[7][8] Therefore, proper wastewater treatment is crucial.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the dye powder and solutions.
-
Work in a well-ventilated area to avoid inhalation of the dye powder.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
These application notes and protocols are intended to serve as a guide for researchers. Modifications and optimizations may be necessary to achieve desired results for specific research applications.
References
- 1. Cas 70851-34-2,this compound | lookchem [lookchem.com]
- 2. colorantsgroup.com [colorantsgroup.com]
- 3. Skyacido® Acid Yellow S2G this compound Yellow Clothes Dye - Buy this compound, Acid yellow for wool, middle three primary colors of Acid dyes Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 4. Low Price Nylon this compound Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]
- 5. specialchem.com [specialchem.com]
- 6. OSTALAN YELLOW SG, CAS: -, this compound - Synthesia [dyes.synthesia.eu]
- 7. Environmental Impacts and Strategies for Bioremediation of Dye-Containing Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Potential Use of Acid Yellow 220 as a Histological Counterstain
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are hypothetical and based on the general principles of using acid dyes in histology. Extensive literature searches did not yield established protocols for the use of Acid Yellow 220 as a histological counterstain. Therefore, this document provides a representative protocol that would require optimization and validation for specific applications.
Introduction
In histological staining, counterstains are crucial for providing contrast to the primary stain, allowing for the clear visualization of different cellular and tissue components.[1] Acid dyes, which are anionic, bind to cationic (basic) components in tissue, such as proteins in the cytoplasm, muscle, and connective tissue.[2][3] This makes them excellent candidates for cytoplasmic counterstains, often used in conjunction with a nuclear stain like hematoxylin.[4]
This compound (C.I. 11714) is a monoazo metal complex dye.[5][6] While its primary application is in the dyeing of wool, silk, and polyamide fibers, its chemical properties as an acid dye suggest a potential application as a counterstain in histology.[5][7] This document outlines a hypothetical protocol for the use of this compound as a counterstain, drawing parallels with other yellow acid dyes like Metanil Yellow and Tartrazine, which are used in various trichrome and special staining methods.[8][9]
Principle of Staining
The fundamental principle behind using this compound as a counterstain lies in electrostatic interactions. The negatively charged sulfonate groups on the this compound molecule are attracted to positively charged amino groups on proteins within the cytoplasm and extracellular matrix. This results in the staining of these structures with a yellow hue, providing a clear contrast to the blue or purple of a nuclear stain like hematoxylin.
Principle of differential staining with this compound and Hematoxylin.
Hypothetical Quantitative Data
The following table summarizes potential starting parameters for using this compound as a histological counterstain. These values are based on typical concentrations and incubation times for other acid dye counterstains and would require optimization.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1% - 1.0% (w/v) in distilled water | Higher concentrations may lead to darker staining and require shorter incubation times. |
| Solvent | Distilled water with 0.5% - 1.0% acetic acid | The addition of acetic acid can enhance the binding of acid dyes to tissue proteins. |
| pH of Staining Solution | 2.5 - 4.0 | A lower pH increases the positive charge of tissue proteins, enhancing dye binding. |
| Incubation Time | 30 seconds - 5 minutes | Dependent on desired staining intensity and tissue type. |
| Differentiation | 70% - 95% Ethanol | A brief rinse can help remove excess stain and improve differentiation. |
Experimental Protocols
Preparation of Reagents
1. This compound Stock Solution (1% w/v):
-
Weigh 1.0 g of this compound powder.
-
Dissolve in 100 mL of distilled water.
-
Stir until fully dissolved. Filter if necessary.
-
Store in a labeled, airtight container at room temperature.
2. This compound Working Solution (0.2% w/v):
-
Take 20 mL of the 1% this compound stock solution.
-
Add 80 mL of distilled water.
-
Add 0.5 mL of glacial acetic acid.
-
Mix well. The final pH should be approximately 2.5-3.0.
3. Harris' Hematoxylin Solution:
-
Use a commercially available Harris' Hematoxylin solution or prepare according to standard laboratory protocols.
4. Acid Alcohol (1% HCl in 70% Ethanol):
-
Add 1 mL of concentrated hydrochloric acid to 99 mL of 70% ethanol.
-
Mix well.
Staining Procedure for Paraffin-Embedded Sections
Workflow for Hematoxylin and this compound Staining.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes of 5 minutes each.
-
Transfer to 100% Ethanol: 2 changes of 3 minutes each.
-
Transfer to 95% Ethanol: 2 changes of 3 minutes each.
-
Transfer to 70% Ethanol: 3 minutes.
-
Rinse in running tap water.
-
-
Nuclear Staining:
-
Stain in Harris' Hematoxylin for 5-10 minutes.
-
Wash in running tap water for 1-5 minutes.
-
Differentiate in 1% Acid Alcohol for a few seconds (dip until cytoplasm is pale pink).
-
Wash in running tap water.
-
Blue in Scott's tap water substitute or dilute ammonia water for 30-60 seconds.
-
Wash in running tap water for 5 minutes.
-
-
Counterstaining:
-
Immerse slides in the 0.2% this compound working solution for 1-3 minutes. The optimal time will need to be determined experimentally.
-
Briefly rinse in distilled water to remove excess stain.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate through graded alcohols: 95% Ethanol (2 changes of 1 minute each), 100% Ethanol (2 changes of 2 minutes each).
-
Clear in Xylene (or a xylene substitute): 2 changes of 5 minutes each.
-
Mount with a permanent mounting medium.
-
Expected Results
-
Nuclei: Blue to purple
-
Cytoplasm, Muscle, Keratin: Shades of yellow
-
Collagen: Pale yellow
-
Erythrocytes: Bright yellow
Troubleshooting
-
Overstaining with this compound: Reduce incubation time or decrease the concentration of the staining solution. A brief rinse in 70% or 95% ethanol after counterstaining can also help to differentiate.
-
Weak Staining with this compound: Increase incubation time or the concentration of the staining solution. Ensure the pH of the staining solution is acidic (pH 2.5-4.0).
-
Fading of Hematoxylin: Ensure thorough washing after differentiation and bluing. Overly acidic counterstain solutions can sometimes lead to a loss of hematoxylin staining.
Safety Precautions
Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle all chemicals in a well-ventilated area or under a fume hood. Refer to the Safety Data Sheet (SDS) for this compound for specific handling and disposal information.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]
- 4. bosterbio.com [bosterbio.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. colorantsgroup.com [colorantsgroup.com]
- 7. cncolorchem.com [cncolorchem.com]
- 8. benchchem.com [benchchem.com]
- 9. urmc.rochester.edu [urmc.rochester.edu]
Application Notes and Protocols: Acid Yellow 220 Staining for Tissue Sections
For Research Use Only
Introduction
Acid Yellow 220, a monoazo metal complex dye, is predominantly utilized in the textile industry for dyeing materials such as wool, silk, and polyamide.[1][2][3] While not a conventional biological stain, its properties as an acid dye suggest potential applications in histological preparations for the visualization of certain tissue components. Acid dyes, being anionic, bind to cationic components in tissues, primarily proteins and cytoplasmic elements, making them useful as cytoplasmic stains.[4] This document provides a generalized protocol for the use of this compound as a yellow counterstain for paraffin-embedded tissue sections. The provided protocol is a hypothetical adaptation based on standard acid dye staining principles and should be optimized for specific research applications.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented in Table 1.
| Property | Value |
| C.I. Name | This compound |
| CAS Number | 71603-79-7 |
| Molecular Formula | C23H18ClN4NaO7S |
| Molecular Weight | 552.92 g/mol |
| Appearance | Orange/Yellow Powder |
| Solubility | Soluble in water |
(Data sourced from multiple references)[1][2][3]
Experimental Protocols
Preparation of a 1% (w/v) this compound Stock Solution
This protocol describes the preparation of a 1% weight/volume aqueous stock solution.
Materials:
-
This compound powder
-
Distilled or deionized water
-
100 mL Volumetric flask
-
Analytical balance
-
Spatula and weighing paper/boat
-
Beaker
-
Magnetic stirrer and stir bar (optional)
-
Personal Protective Equipment (safety goggles, gloves, lab coat)
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment before handling the this compound powder.
-
Weighing: Accurately weigh 1.0 g of this compound powder using an analytical balance.
-
Pasting: Transfer the powder to a beaker. To prevent clumping, add a small amount of cool, distilled water (e.g., 5-10 mL) to create a smooth paste.
-
Dissolving: Gradually add approximately 80 mL of warm distilled water to the paste while stirring continuously to aid dissolution.
-
Transfer: Carefully transfer the dye solution into a 100 mL volumetric flask.
-
Final Volume: Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure a complete transfer. Bring the final volume to the 100 mL mark with distilled water.
-
Mixing: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a clearly labeled, sealed container and store it at room temperature, protected from light.
Preparation of a 0.5% (v/v) Working Staining Solution
Materials:
-
1% (w/v) this compound Stock Solution
-
Distilled or deionized water
-
Glacial Acetic Acid (optional)
-
Graduated cylinders
-
Beaker
Procedure:
-
Dilution: To prepare a 0.5% working solution, mix 50 mL of the 1% stock solution with 50 mL of distilled water in a clean beaker.
-
Acidification (Optional): To enhance staining, a small amount of weak acid can be added. For example, add 0.5 mL of glacial acetic acid to the 100 mL of working solution (final concentration of 0.5% acetic acid) and mix well.[5] The final pH should be verified with a pH meter.
Staining Protocol for Paraffin-Embedded Tissue Sections
This protocol provides a general procedure for staining paraffin-embedded tissue sections. Incubation times may require optimization depending on the tissue type and desired staining intensity.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
0.5% this compound working solution
-
Acid Alcohol (e.g., 0.5% HCl in 70% Ethanol) (optional for differentiation)
-
Hematoxylin (for nuclear counterstaining)
-
Mounting medium and coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Nuclear Staining (Optional):
-
If a nuclear counterstain is desired, immerse slides in Hematoxylin for a specified time according to the manufacturer's protocol.
-
Rinse with running tap water.
-
"Blue" the sections in Scott's tap water substitute or a similar solution.
-
Rinse with distilled water.
-
-
This compound Staining:
-
Immerse slides in the 0.5% this compound working staining solution for 1-5 minutes.[5] Staining time should be optimized.
-
-
Differentiation (Optional):
-
To remove excess stain and improve contrast, briefly dip the slides in acid alcohol and then quickly rinse with distilled water.[5] This step requires careful monitoring to avoid over-differentiation.
-
-
Dehydration and Clearing:
-
Dehydrate the sections through graded alcohols: 70% ethanol, 95% ethanol (two changes), and 100% ethanol (two changes), for 3 minutes each.
-
Clear in two changes of xylene for 5 minutes each.
-
-
Mounting:
-
Apply a drop of mounting medium to the tissue section and place a coverslip, avoiding air bubbles.
-
Allow the mounting medium to set before microscopic examination.
-
Experimental Workflow
Caption: Workflow for this compound Staining.
Expected Results
This compound is expected to stain cytoplasmic components, muscle, and collagen in varying shades of yellow. The intensity and specificity of the staining will depend on the tissue type, fixation method, and the optimized protocol parameters. When used as a counterstain with hematoxylin, cell nuclei will appear blue to purple, providing a clear contrast with the yellow-stained cytoplasm and extracellular matrix.
Troubleshooting
-
Weak Staining: Increase the staining time or the concentration of the working solution. The addition of acetic acid to the working solution can also enhance staining.
-
Overstaining: Decrease the staining time or increase the duration of the differentiation step with acid alcohol.
-
Non-specific Staining: Ensure proper deparaffinization and rehydration. Filter the staining solution to remove any precipitates.
Disclaimer: This protocol is a general guideline and has not been validated for a specific diagnostic or research application. Optimization of the protocol is recommended for individual experimental needs. Always adhere to standard laboratory safety procedures.
References
Application Notes and Protocols: Preparation and Use of Acid Yellow 220 Staining Solutions for Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Yellow 220, a monoazo metal complex dye, is primarily utilized in the textile industry for dyeing protein fibers such as wool and silk.[1][2] While its application in biological microscopy is not widely documented, its properties as an acid dye suggest its potential use as a cytoplasmic or connective tissue counterstain in histological preparations. Acid dyes are anionic, carrying a negative charge, which allows them to bind to cationic (basic) components within tissue sections, such as proteins in the cytoplasm, muscle, and collagen.[3] The intensity of staining with acid dyes is typically enhanced in an acidic environment.[3]
These application notes provide a generalized protocol for the preparation and application of this compound staining solutions for microscopy. It is important to note that this protocol is based on the general principles of acid dye staining and should be considered a starting point for optimization in specific research applications.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Purpose |
| Dye Concentration | 0.1% - 2.0% (w/v) | To achieve the desired staining intensity. |
| Solvent | Distilled water or 70-95% ethanol | To dissolve the dye and facilitate penetration into the tissue. |
| pH of Staining Solution | 2.5 - 6.0 | To enhance the electrostatic interaction between the anionic dye and cationic tissue components. |
| Mordant (optional) | Acetic acid (e.g., 1-5%) | To increase the acidity of the staining solution and improve dye binding. |
| Staining Time | 1 - 10 minutes | To allow for adequate dye uptake by the tissue. |
| Differentiation (optional) | 0.5-1% acid alcohol (HCl in 70% ethanol) | To remove excess stain and increase contrast. |
| Storage of Staining Solution | Room temperature or 4°C, in a tightly closed container | To ensure the stability of the solution.[4][5] |
Experimental Protocols
The following protocols describe the preparation of this compound staining solutions and a general procedure for their application in histological staining.
Preparation of this compound Stock Solution (1% w/v)
Materials:
-
This compound powder (CAS No: 71603-79-7)[1]
-
Distilled water
-
Glacial acetic acid (optional)
-
Magnetic stirrer and stir bar
-
Volumetric flask (100 mL)
-
Weighing scale and weigh boat
-
Filter paper
Procedure:
-
Weigh 1.0 g of this compound powder and transfer it to a 100 mL volumetric flask.
-
Add approximately 80 mL of distilled water.
-
Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the dye is completely dissolved. Gentle heating may be applied to aid dissolution, but boiling should be avoided.
-
(Optional) To create an acidic staining solution, add 1 mL of glacial acetic acid to the dissolved dye solution.
-
Once the dye is fully dissolved, add distilled water to bring the final volume to 100 mL.
-
Filter the solution using filter paper to remove any undissolved particles.
-
Store the stock solution in a labeled, tightly capped bottle at room temperature.
General Staining Protocol for Paraffin-Embedded Sections
This protocol assumes the tissue sections have been deparaffinized and rehydrated. It is designed as a counterstaining step, typically following nuclear staining with a hematoxylin solution.
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
Hematoxylin solution (e.g., Harris's or Mayer's)
-
Acid alcohol (1% HCl in 70% ethanol)
-
Scott's tap water substitute or other bluing agent
-
Prepared this compound staining solution (working solution, typically 0.1-1.0% w/v)
-
Graded ethanol solutions (70%, 95%, 100%)
-
Xylene or xylene substitute
-
Mounting medium and coverslips
Procedure:
-
Nuclear Staining:
-
Immerse slides in a hematoxylin solution for 5-10 minutes.
-
Rinse briefly in running tap water.
-
Differentiate in 1% acid alcohol for a few seconds to remove excess stain.
-
Rinse in running tap water.
-
Blue the sections in Scott's tap water substitute or an equivalent solution for 1-2 minutes.
-
Wash in running tap water for 5 minutes.
-
-
This compound Counterstaining:
-
Immerse slides in the this compound working solution for 1-5 minutes. The optimal time will depend on the desired staining intensity and should be determined empirically.
-
Briefly rinse in distilled water to remove excess stain.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate the sections through graded alcohols: 95% ethanol (2 changes, 1 minute each), followed by 100% ethanol (2 changes, 2 minutes each).
-
Clear the sections in xylene or a xylene substitute (2 changes, 5 minutes each).
-
Mount the coverslip using a permanent mounting medium.
-
Expected Results:
-
Nuclei: Blue/Purple (from hematoxylin)
-
Cytoplasm, muscle, collagen, and erythrocytes: Shades of yellow (from this compound)
Mandatory Visualizations
Caption: General workflow for histological staining using this compound as a counterstain.
Caption: Principle of this compound staining based on electrostatic interaction.
References
Application Notes and Protocols for Acid Yellow Dyes in Differential Staining
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
These application notes provide a comprehensive overview of the principles and protocols for utilizing acid yellow dyes in differential staining techniques, particularly in the context of trichrome staining for histological analysis. While the specific application of Acid Yellow 220 in published histological protocols is not documented, this guide details the established use of analogous small molecular weight acid yellow dyes. The provided protocols for Masson's Trichrome and Van Gieson staining serve as a foundational resource for researchers interested in the differential visualization of tissue components.
Introduction to Differential Staining with Acid Dyes
Differential staining is a fundamental technique in histology used to distinguish between different tissue components within a single sample. Trichrome staining methods, which utilize three or more contrasting acid dyes, are particularly valuable for differentiating collagen, muscle, cytoplasm, and erythrocytes.[1] These techniques are essential for studying tissue architecture, identifying pathological changes such as fibrosis, and distinguishing between cell types.[1]
The principle behind multi-step trichrome staining involves the sequential application of acid dyes with varying molecular weights and affinities for different tissue structures.[2] A typical sequence involves:
-
Nuclear Staining: An acid-resistant nuclear stain, such as Weigert's hematoxylin, is used to stain cell nuclei, typically black or blue-black.[2]
-
Cytoplasmic and Muscle Staining: A red acid dye of intermediate molecular weight is applied to stain cytoplasm, muscle, and erythrocytes.[2]
-
Decolorization/Mordanting: A polyacid, like phosphomolybdic acid or phosphotungstic acid, is used to selectively decolorize the collagen fibers.[1]
-
Collagen Staining: A green or blue acid dye of larger molecular weight is then used to stain the decolorized collagen.[2]
Optionally, a small molecular weight yellow acid dye can be used at the beginning to specifically stain erythrocytes, providing further differentiation.[2]
Role of Yellow Acid Dyes in Trichrome Staining
Small molecular weight acid yellow dyes play a crucial role as counterstains in various trichrome methods.[1][3] Their primary function is to impart a yellow color to cytoplasm and muscle fibers, providing a sharp contrast to the red or blue/green stained collagen.[3] Commonly used yellow acid dyes in established histological protocols include:
-
Picric Acid: A component of Van Gieson's stain, it stains cytoplasm and muscle yellow.[3]
-
Metanil Yellow: Used in some variants of Masson's trichrome to stain collagen yellow.[4]
-
Tartrazine: Employed as a yellow counterstain in various histological procedures.[3]
This compound: Properties and Theoretical Considerations for Histological Use
This compound (C.I. 11714) is a monoazo metal complex dye.[5] Its primary documented applications are in the dyeing of textiles (wool, silk), leather, and paper.[6][7][8]
Known Properties of this compound:
| Property | Description | Source(s) |
| Chemical Class | Monoazo Metal Complex | [5] |
| Molecular Formula | C23H18ClN4NaO7S | [5] |
| Molecular Weight | 552.92 g/mol | [5] |
| Appearance | Dark yellow powder | [5] |
| Solubility | Soluble in water | [7][9] |
Theoretically, a water-soluble, small molecule acid dye like this compound could potentially be investigated as a substitute for other yellow acid dyes in trichrome staining. Its affinity for protein fibers like wool and silk suggests it might bind to tissue proteins.[8] However, without empirical data on its staining characteristics in biological tissues, its suitability, optimal concentration, staining time, and potential for metachromatic effects remain unknown. Crucially, any use of this compound in a research or diagnostic setting would require rigorous validation.
Established Differential Staining Protocols
The following are detailed protocols for well-established differential staining methods that utilize yellow acid dyes.
Masson's Trichrome Stain
This method is widely used to differentiate collagen from muscle fibers.[4][10]
Quantitative Data Summary:
| Reagent | Purpose | Typical Concentration | Staining Time |
| Weigert's Iron Hematoxylin | Nuclear Staining | N/A | 10 minutes |
| Biebrich Scarlet-Acid Fuchsin | Cytoplasmic & Muscle Staining | 0.9% Biebrich Scarlet, 0.1% Acid Fuchsin in 1% Acetic Acid | 15 minutes |
| Phosphomolybdic/Phosphotungstic Acid | Decolorization of Collagen | 5% aqueous solution | 10-15 minutes |
| Aniline Blue or Light Green | Collagen Staining | 2.5% Aniline Blue in 2% Acetic Acid or 2% Light Green in 2% Acetic Acid | 5 minutes |
| 1% Acetic Acid | Rinsing and Differentiation | 1% aqueous solution | 1-2 minutes |
Experimental Protocol:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
For formalin-fixed tissues, mordant in Bouin's solution for 1 hour at 56°C to improve staining quality.[10]
-
Wash in running tap water until the yellow color from the Bouin's solution is removed.
-
Stain nuclei with Weigert's iron hematoxylin solution for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Rinse in distilled water.
-
Stain with Biebrich scarlet-acid fuchsin solution for 15 minutes.
-
Rinse in distilled water.
-
Differentiate in a 5% solution of phosphomolybdic acid or phosphotungstic acid for 10-15 minutes, or until the collagen is decolorized.
-
Stain in 2.5% aniline blue or 2% light green solution for 5 minutes.
-
Rinse briefly in distilled water.
-
Differentiate in 1% acetic acid solution for 1-2 minutes.
-
Dehydrate through graded alcohols, clear in xylene, and mount.
Expected Results:
-
Nuclei: Black
-
Cytoplasm, Muscle, Erythrocytes: Red
-
Collagen: Blue or Green
Diagram of Masson's Trichrome Staining Workflow:
References
- 1. Trichrome staining - Wikipedia [en.wikipedia.org]
- 2. stainsfile.com [stainsfile.com]
- 3. benchchem.com [benchchem.com]
- 4. stainsfile.com [stainsfile.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. specialchem.com [specialchem.com]
- 7. colorantsgroup.com [colorantsgroup.com]
- 8. Skyacido® Acid Yellow S2G this compound Yellow Clothes Dye - Buy this compound, Acid yellow for wool, middle three primary colors of Acid dyes Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 9. This compound Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Exploring Acid Yellow 220 as a Novel Non-Fluorescent Biological Marker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The visualization of cellular and tissue components is a cornerstone of biological research and drug development. While fluorescent markers are widely used, their application can be limited by factors such as photobleaching, spectral overlap, and the requirement for specialized microscopy. Non-fluorescent chromogenic stains offer a robust alternative, providing stable, long-lasting signals that can be visualized using standard bright-field microscopy.[1][2] This document outlines the potential application of Acid Yellow 220, a non-fluorescent acid dye, as a novel biological marker.
This compound is a synthetic dye traditionally used in the textile and leather industries for its vibrant yellow color and good fastness properties.[3][][5] Its chemical structure and anionic nature suggest a potential for binding to biological macromolecules, making it a candidate for exploration as a non-fluorescent stain in various biological applications. These notes provide a summary of its properties, proposed protocols for its use, and a discussion of its potential advantages and limitations.
Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for developing its application as a biological marker.
| Property | Value | Reference |
| C.I. Name | This compound | [6] |
| CAS Number | 71603-79-7 | [6] |
| Appearance | Orange/Yellow Powder | [6][7] |
| Molecular Formula | C24H18IN4NaO7S or C46H32Cl2CoN8Na4O14S2 | [5][6] |
| Molecular Weight | 656.38 g/mol or 1206.72 g/mol | [5][6] |
| Solubility in Water | 40 g/L | [5] |
| Light Fastness (Wool) | 6-7 (Good to Very Good) | [5][6] |
| Washing Fastness (Wool) | 5 (Excellent) | [5] |
Proposed Biological Applications
Based on its properties as an acid dye, this compound is proposed to bind to positively charged components within cells and tissues, such as proteins and some cytoplasmic elements. This suggests its potential utility in the following areas:
-
General Histological Staining: As a counterstain in routine histology, potentially in combination with nuclear stains like hematoxylin.
-
Connective Tissue Staining: Its acidic nature may facilitate binding to collagen and other extracellular matrix proteins.
-
Cytoplasmic Staining: To visualize the general morphology of cells and their cytoplasmic contents.
-
Labeling of Protein Aggregates: Potential for binding to dense protein aggregates, similar to how other dyes like Congo Red are used for amyloid deposits.[8]
Experimental Protocols
The following are proposed starting protocols for the evaluation of this compound as a biological marker. Optimization will be necessary depending on the specific tissue and application.
Protocol 1: General Staining of Paraffin-Embedded Tissue Sections
This protocol outlines the basic procedure for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections with this compound.
Materials:
-
FFPE tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
This compound staining solution (0.1% - 1% w/v in distilled water, with 1% acetic acid)
-
Hematoxylin solution (e.g., Mayer's or Harris')
-
Differentiating solution (e.g., 0.5% acid alcohol)
-
Bluing agent (e.g., Scott's tap water substitute)
-
Mounting medium and coverslips
Workflow:
Figure 1. Workflow for general histological staining with this compound.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes).
-
Rinse in distilled water.
-
-
Nuclear Staining:
-
Immerse in hematoxylin solution for 5-10 minutes.
-
Rinse in running tap water.
-
-
Differentiation:
-
Dip slides briefly in 0.5% acid alcohol to remove excess hematoxylin.
-
Immediately rinse in running tap water.
-
-
Bluing:
-
Immerse in a bluing agent for 30-60 seconds to turn the nuclei blue.
-
Rinse in running tap water.
-
-
Counterstaining with this compound:
-
Immerse slides in the this compound staining solution for 1-5 minutes. The optimal time will need to be determined empirically.
-
Rinse briefly in distilled water.
-
-
Dehydration and Clearing:
-
Dehydrate through graded alcohols: 95% ethanol (2 minutes), 100% ethanol (2 changes, 3 minutes each).
-
Clear in xylene (2 changes, 5 minutes each).
-
-
Mounting:
-
Apply a coverslip using a permanent mounting medium.
-
Expected Results: Nuclei will be stained blue to purple, and cytoplasm, collagen, and other acidophilic structures will be stained in shades of yellow.
Protocol 2: Staining of Cultured Cells
This protocol is designed for staining adherent cells grown on coverslips.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
This compound staining solution (0.1% w/v in distilled water)
-
Nuclear stain (e.g., DAPI or Hoechst) - Note: for visualization with a fluorescent microscope if desired, though the primary stain is non-fluorescent.
-
Mounting medium
Workflow:
Figure 2. Workflow for staining cultured cells with this compound.
Procedure:
-
Cell Culture and Fixation:
-
Wash cells on coverslips with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.
-
Wash three times with PBS.
-
-
Staining with this compound:
-
Incubate with 0.1% this compound solution for 5-15 minutes.
-
Wash three times with PBS.
-
-
Nuclear Staining (Optional):
-
Incubate with a suitable nuclear stain (e.g., DAPI at 1 µg/mL) for 5 minutes.
-
Wash three times with PBS.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Expected Results: The cytoplasm and potentially some extracellular matrix components will be stained yellow, providing a clear outline of the cell morphology.
Potential Signaling Pathway Visualization
While this compound is a non-specific structural stain, it could be used in conjunction with immunohistochemistry (IHC) to provide morphological context for the localization of specific proteins in a signaling pathway. For example, in a simplified cell survival pathway, this compound could be used as a counterstain to visualize the cellular compartments where key signaling proteins are located.
Figure 3. A simplified cell survival pathway with potential for this compound counterstaining.
In this hypothetical scenario, an antibody against a specific protein in the signaling cascade (e.g., phosphorylated Akt) could be detected using a chromogenic IHC method (e.g., with a brown precipitate), while this compound would provide a yellow counterstain for the cytoplasm, and hematoxylin would stain the nucleus blue.
Safety and Handling
While extensive toxicological data for biological research applications is not available, the Safety Data Sheet (SDS) for industrial use indicates that this compound may cause skin and eye irritation.[7][9][10] It is also very toxic to aquatic life.[9] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the powder and its solutions.[11][12][13]
| Hazard | Precaution |
| Skin and Eye Irritation | Wear gloves and safety glasses.[11][12][13] |
| Inhalation of Dust | Handle in a well-ventilated area or with respiratory protection.[12] |
| Ingestion | Do not eat, drink, or smoke when handling.[10][12] |
| Environmental Hazard | Dispose of waste according to local regulations.[9] |
Advantages and Limitations
Potential Advantages:
-
Non-Fluorescent: Avoids issues of photobleaching and the need for a fluorescence microscope.
-
Stable Staining: The resulting stain is likely to be stable over long periods, allowing for archival of slides.
-
Cost-Effective: As an industrial dye, it is likely to be more affordable than many specialized biological stains.
-
Simple Protocols: The proposed staining methods are straightforward and utilize standard laboratory equipment.
Potential Limitations:
-
Lack of Specificity: As a general acid dye, it will likely bind to a broad range of acidophilic structures and will not be suitable for labeling specific molecules without conjugation.
-
Limited Data: There is currently no published research on its use as a biological marker, and its binding characteristics and potential artifacts are unknown.
-
Toxicity: The effects of this compound on living cells have not been characterized, and it may be cytotoxic, limiting its use in live-cell imaging.
Conclusion and Future Directions
This compound presents an intriguing possibility as a novel, non-fluorescent biological marker. Its properties as a stable and vibrant acid dye suggest its potential for use in general histology and cytology. The protocols provided here serve as a starting point for researchers to explore its utility. Future investigations should focus on optimizing staining conditions for various tissue types, characterizing its binding specificity, and evaluating its compatibility with other staining techniques such as immunohistochemistry and in situ hybridization. Such studies will be crucial in determining the role of this compound in the toolkit of biological stains.
References
- 1. biossusa.com [biossusa.com]
- 2. A non-fluorescent immunohistochemistry method for measuring autophagy flux using MAP1LC3/LC3 and SQSTM1 as core markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. specialchem.com [specialchem.com]
- 5. Skyacido® Acid Yellow S2G this compound Yellow Clothes Dye - Buy this compound, Acid yellow for wool, middle three primary colors of Acid dyes Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 6. cncolorchem.com [cncolorchem.com]
- 7. Page loading... [guidechem.com]
- 8. Up Your Stain Game With These 7 Non-Fluorescent Histology Dyes [expertcytometry.com]
- 9. This compound | C46H34Cl2CoN8Na4O14S2 | CID 136661875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. cncolorchem.com [cncolorchem.com]
- 13. Page loading... [guidechem.com]
Application Notes and Protocols for Dyeing Polyamide Fibers with Acid Yellow 220
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental dyeing of polyamide fibers, such as nylon, with Acid Yellow 220. The information is intended to guide researchers in achieving reproducible and controlled dyeing processes for various research and development applications.
Introduction to this compound and Polyamide Fiber Dyeing
This compound is an anionic acid dye belonging to the monoazo class, suitable for dyeing protein and polyamide fibers.[1][2] The dyeing mechanism for polyamide fibers relies on the electrostatic interaction between the anionic sulfonate groups of the dye and the protonated amino end groups of the polyamide polymer under acidic conditions.[3][4] The strength of this interaction and the resulting dye uptake are significantly influenced by the pH and temperature of the dyebath.[5][6] Proper control of these parameters is crucial for achieving level dyeing and desired color fastness.[7]
Key Properties of this compound:
| Property | Value | Reference |
| C.I. Name | This compound | [1] |
| CAS Number | 71603-79-7 | [5] |
| Molecular Formula | C₂₃H₁₈ClN₄NaO₇S | [1] |
| Molecular Weight | 552.92 g/mol | [1] |
| Appearance | Dark yellow powder | [1] |
| Solubility in Water | Good | [3] |
Experimental Protocols
Materials and Equipment
-
Materials:
-
This compound dye powder
-
Polyamide 6 or Polyamide 6,6 fabric/yarn
-
Acetic acid (or other suitable acid for pH adjustment)
-
Sodium acetate (for buffering, optional)
-
Leveling agent (anionic or amphoteric type recommended for polyamides)[8][9]
-
Fixing agent (syntan or cationic type for improving wet fastness, optional)[10][11]
-
Non-ionic detergent
-
Distilled or deionized water
-
-
Equipment:
-
Laboratory-scale dyeing machine (e.g., beaker dyer, shaking water bath)
-
pH meter
-
Spectrophotometer (for measuring dye exhaustion)
-
Launder-Ometer (for wash fastness testing)
-
Crockmeter (for rubbing fastness testing)
-
Lightfastness tester (e.g., Xenon arc lamp)
-
Standard grey scales for assessing color change and staining
-
General laboratory glassware and weighing balance
-
Protocol for Exhaust Dyeing of Polyamide Fibers
This protocol describes a typical exhaust dyeing process in a laboratory setting. The quantities and parameters can be adjusted based on the desired shade depth and specific experimental requirements.
Step 1: Preparation of the Dyebath
-
Calculate the required amount of this compound based on the weight of the fiber (o.w.f - on weight of fiber) for the desired shade depth. For a medium shade, a 1% o.w.f. concentration is a good starting point.
-
Prepare a stock solution of the dye by dissolving the calculated amount of dye powder in a small volume of hot distilled water.
-
Fill the dyeing vessel with the required volume of distilled water to achieve the desired liquor ratio (e.g., 40:1).[12]
-
Add a leveling agent (e.g., 1-2% o.w.f.) to the dyebath.[8]
-
Add the dye stock solution to the dyebath and stir well.
-
Adjust the initial pH of the dyebath. For lighter shades, a starting pH of 6-7 is recommended, while for darker shades, a starting pH of 4-6 is more suitable.[6][13] Use acetic acid to lower the pH.
Step 2: Dyeing Procedure
-
Introduce the pre-wetted polyamide substrate into the dyebath at a starting temperature of approximately 40°C.[6]
-
Raise the temperature of the dyebath to the dyeing temperature (typically 90-100°C) at a controlled rate (e.g., 1-2°C per minute).[5][7]
-
Maintain the dyeing temperature for 45-60 minutes to allow for dye migration and fixation.[7]
-
After the dyeing time, cool the dyebath down to approximately 70°C.
Step 3: Rinsing and Aftertreatment (Optional)
-
Remove the dyed substrate from the dyebath and rinse it thoroughly with cold water until the water runs clear.
-
For improved wet fastness, an aftertreatment with a fixing agent can be performed. Prepare a fresh bath with the fixing agent (e.g., 1-4% o.w.f.) at a pH of around 4-5 and a temperature of approximately 80°C for 20 minutes.[10]
-
Rinse the substrate again with cold water.
Step 4: Soaping and Drying
-
Wash the dyed and rinsed substrate with a non-ionic detergent (e.g., 2 g/L) at 60-70°C for 10-15 minutes to remove any unfixed dye.[14]
-
Rinse thoroughly with hot and then cold water.
-
Squeeze out excess water and air-dry the dyed substrate at room temperature or in a low-temperature oven.
Data Presentation
The following tables summarize typical experimental parameters and expected outcomes for the dyeing of polyamide with this compound.
Table 1: Recommended Dyeing Parameters for Different Shade Depths
| Parameter | Light Shade (e.g., 0.5% o.w.f.) | Medium Shade (e.g., 1.0% o.w.f.) | Dark Shade (e.g., 2.0% o.w.f.) |
| Initial pH | 6.0 - 7.0 | 5.0 - 6.0 | 4.0 - 5.0 |
| Final pH | ~ 5.5 | ~ 4.5 | ~ 3.5 |
| Dyeing Temperature | 95 - 100°C | 95 - 100°C | 95 - 100°C |
| Dyeing Time | 30 - 45 minutes | 45 - 60 minutes | 60 - 75 minutes |
| Leveling Agent | 1.5 - 2.0% o.w.f. | 1.0 - 1.5% o.w.f. | 0.5 - 1.0% o.w.f. |
Table 2: Typical Color Fastness Properties of Polyamide Dyed with Acid Dyes
| Fastness Property | ISO Test Method | Typical Rating (Scale 1-5) |
| Light Fastness | ISO 105-B02 | 4-5 |
| Washing Fastness (Color Change) | ISO 105-C06 | 4 |
| Washing Fastness (Staining) | ISO 105-C06 | 3-4 |
| Water Fastness (Color Change) | ISO 105-E01 | 4-5 |
| Water Fastness (Staining) | ISO 105-E01 | 4 |
| Perspiration Fastness (Acid & Alkali) | ISO 105-E04 | 4 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 3-4 |
Note: Fastness properties can be improved with the use of appropriate after-fixing agents.
Mandatory Visualizations
Dyeing Mechanism of this compound on Polyamide Fiber
Caption: Ionic interaction between this compound and polyamide fiber.
Experimental Workflow for Polyamide Dyeing
References
- 1. sdcheme.com [sdcheme.com]
- 2. avocet-dyes.co.uk [avocet-dyes.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. What is the effect of pH on the levelling properties of nylon? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 5. Factors Influencing the Dyeing of Nylon with Acid Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 6. 4 common problems of acid dyeing nylon - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 7. US5961669A - Acid donor process for dyeing polyamide fibers and textiles - Google Patents [patents.google.com]
- 8. Role of Leveling agents in Textile Wet-Processing [textiletoday.com.bd]
- 9. Texnote: New levelling agent concept for polyamide [texnote.blogspot.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Estimation of dye concentration by using Kubelka–Munk and Allen–Goldfinger reflective models: comparing the performance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurolab.net [eurolab.net]
- 14. textilelearner.net [textilelearner.net]
Research applications of single azo metal complex dyes like Acid Yellow 220
To: Researchers, Scientists, and Drug Development Professionals
Subject: Research Applications of the Single Azo Metal Complex Dye, Acid Yellow 220
Note on a conspicuous absence of data: Extensive literature and database searches have revealed that this compound, a single azo metal complex dye, is predominantly utilized in industrial settings for dyeing textiles, leather, and paper.[1] There is a significant lack of documented research applications for this specific dye within the fields of biological research, drug development, and molecular probing. The information presented herein is compiled from industrial data sheets and general knowledge of azo dyes, as no specific experimental protocols or quantitative data for biological research applications could be identified.
Chemical and Physical Properties
This compound is a synthetic organic dye belonging to the azo class of compounds, characterized by the presence of a nitrogen-nitrogen double bond.[2] It is a metal complex dye, which generally offers superior light and wash fastness properties compared to other acid dyes. The following table summarizes the available quantitative data for this compound.
| Property | Value |
| Molecular Formula | C46H32Cl2CoN8Na4O14S2[3] |
| Molecular Weight | 1206.72 g/mol [2] |
| CAS Number | 70851-34-2[3] |
| Appearance | Yellow Powder[4] |
| Solubility in Water | 50 g/L (at 90 °C)[4] |
| Boiling Point | 766.9 °C at 760 mmHg[2] |
| Flash Point | 417.6 °C[2] |
Toxicological Information
Toxicological data for this compound is primarily available in the context of industrial handling and environmental exposure. There is no available data on its specific biological activity or cytotoxicity in research settings.
| Hazard | Description |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[5] |
| Skin Contact | May cause skin irritation.[5] |
| Eye Contact | May cause serious eye irritation.[5] |
| Inhalation | Avoid breathing dust/fume/gas/mist/vapors/spray.[5] |
| Germ Cell Mutagenicity | No data available.[6] |
| Carcinogenicity | No data available.[6] |
Potential Research Considerations (Extrapolated)
While no specific research applications for this compound have been documented, the general properties of azo dyes and metal complex dyes could suggest hypothetical areas of investigation. It is crucial to note that these are not established applications and would require foundational research.
-
Histological Staining: Some acid dyes are used in histology to stain proteins.[7] The affinity of this compound for protein-rich materials like wool and silk could theoretically be explored for staining tissues, though its efficacy and specificity are unknown.
-
Probes for Metal Ions: As a metal complex, there could be potential, though unexplored, applications in developing sensors for specific metal ions.
-
Photodynamic Therapy: Some dyes can be activated by light to produce reactive oxygen species. This property is harnessed in photodynamic therapy. Whether this compound possesses such photosensitizing properties is undetermined.
General Experimental Protocol: Industrial Dyeing of Polyamide Fabric
The following is a generalized protocol for the industrial application of this compound for dyeing polyamide (nylon) fabrics. This is provided as an example of its known application, not as a research protocol.
Materials:
-
This compound dye
-
Polyamide fabric
-
Acetic acid (or other pH-adjusting agent)
-
Levelling agent
-
Washing-off agent
-
Dyeing vessel (e.g., beaker, industrial dyeing machine)
-
Heating and stirring apparatus
Protocol:
-
Preparation of the Dyebath:
-
Fill the dyeing vessel with the required volume of water.
-
Add a levelling agent according to the manufacturer's instructions.
-
Adjust the pH of the dyebath to approximately 4.5-5.5 using acetic acid.
-
Dissolve the pre-weighed this compound dye in a small amount of hot water and then add it to the dyebath. Stir until the dye is completely dissolved.
-
-
Dyeing Process:
-
Introduce the polyamide fabric into the dyebath at room temperature.
-
Gradually raise the temperature of the dyebath to 90-100°C over 30-45 minutes while continuously agitating the fabric.
-
Maintain this temperature for 45-60 minutes to allow for dye penetration and fixation.
-
-
Rinsing and Washing:
-
Cool the dyebath down to approximately 60°C.
-
Remove the fabric and rinse it thoroughly with cold water.
-
Perform a washing-off step with a suitable washing-off agent at 60-70°C for 10-15 minutes to remove unfixed dye.
-
Rinse the fabric again with cold water until the water runs clear.
-
-
Drying:
-
Dry the dyed fabric at an appropriate temperature.
-
Diagrams
Caption: General workflow for the industrial dyeing of polyamide fabric using this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Cas 70851-34-2,this compound | lookchem [lookchem.com]
- 3. This compound | C46H34Cl2CoN8Na4O14S2 | CID 136661875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. China this compound Manufacturers, Suppliers and Factory - Good Price this compound [pigment-dye.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. biocompare.com [biocompare.com]
Troubleshooting & Optimization
Optimizing Acid Yellow 220 concentration for textile dyeing
Technical Support Center: Acid Yellow 220
This guide provides technical support for researchers and scientists utilizing this compound in textile dyeing applications. It includes frequently asked questions (FAQs), troubleshooting procedures, experimental protocols, and key data to optimize dye concentration and performance.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is an anionic dye primarily used for dyeing protein fibers like wool and silk, as well as synthetic polyamides such as nylon.[1][2] Its molecular structure contains sulfonic acid groups, allowing it to form strong ionic bonds with the cationic sites (protonated amino groups) in these fibers under acidic conditions.[1][3]
Q2: What is a typical starting concentration for this compound?
A2: The starting concentration, or Depth of Shade (% owf - on weight of fiber), depends on the desired color intensity. For pale shades, a starting point of 0.5-1.0% owf is common. For medium to deep shades, concentrations can range from 2.0% to 4.0% owf. It is crucial to conduct preliminary tests, as dye uptake can be affected by the specific fiber type and processing conditions.[4]
Q3: How does pH influence the dyeing process?
A3: pH is the most critical factor in dyeing with acid dyes.[5] An acidic dyebath (typically pH 3-6) is necessary to protonate the amino groups in nylon or wool fibers, creating positive charges (-NH3+).[1][3] These positive sites attract the anionic dye molecules, facilitating exhaustion and fixation. An excessively low pH (<3) can damage fibers, while a high pH (>6) will result in poor color yield and reduced fastness.[3][5]
Q4: What is the optimal temperature range for dyeing with this compound?
A4: The dyeing process for nylon with acid dyes is typically performed at temperatures between 90°C and 100°C.[5] The process should start at a lower temperature (around 40°C), with a gradual and controlled temperature rise (e.g., 1°C/min), especially between 65°C and 85°C, to ensure even dye uptake and prevent rapid, uneven striking.[3][6] Holding the temperature at 95-100°C for 30-60 minutes allows for dye migration and leveling, resulting in a uniform color.[3]
Q5: How can I improve the wash fastness of fabrics dyed with this compound?
A5: Improving wash fastness involves ensuring maximum dye fixation and removing any unfixed dye. This can be achieved by:
-
Optimizing pH and Temperature: Ensure the dyeing process runs under optimal acidic conditions and temperature to maximize covalent bonding.
-
Thorough Rinsing: After dyeing, a thorough rinsing process with hot and then cold water helps remove loose dye molecules from the fiber surface.[7]
-
Using a Fixing Agent: Applying a cationic (positively charged) fixing agent in an after-treatment step can significantly improve wash fastness.[7][8] These agents form a complex with the anionic dye, increasing its molecular size and trapping it within the fiber.
-
Aftertreatment with Syntans: Synthetic tanning agents (syntans) can also be used as an aftertreatment to enhance the wash fastness of acid dyes on silk and wool.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Uneven Dyeing / Color Streaks | 1. Dye added too quickly or at too high a temperature. 2. Heating rate is too fast.[10] 3. Inadequate agitation or fabric movement. 4. Dye not fully dissolved before application.[10] | 1. Add dye solution gradually at a lower starting temperature (e.g., 40°C). 2. Control the rate of temperature rise, especially in the 65-85°C range, to approximately 1°C/min.[6] 3. Ensure constant, gentle agitation of the dyebath or movement of the textile. 4. Ensure dye is completely dissolved by "pasting" it with hot water before adding to the main bath.[10] |
| Poor Color Yield / Pale Shade | 1. Dyebath pH is too high (not acidic enough).[5] 2. Insufficient dyeing time or temperature.[4] 3. Excessive dye concentration, leading to saturation of fiber dye sites.[4] 4. Incorrect liquor ratio. | 1. Check and adjust the dyebath pH to the optimal range (3-6) using acetic acid or formic acid.[3] 2. Increase dyeing time at peak temperature (95-100°C) to 45-60 minutes.[6] 3. Perform preliminary tests to determine the saturation point of the fiber. If the bath is exhausted but the shade is light, consider a higher dye concentration. 4. Use an appropriate liquor ratio (e.g., 1:10 to 1:20) for better exhaustion.[11] |
| Low Wash Fastness / Color Bleeding | 1. Incomplete dye fixation due to incorrect pH or temperature. 2. Insufficient rinsing after dyeing, leaving unfixed dye on the surface.[12] 3. Dye overload beyond the fiber's saturation capacity. | 1. Re-evaluate and optimize the dyeing pH and temperature profile. 2. Implement a thorough post-dyeing rinsing procedure, starting with a hot rinse followed by a cold rinse. 3. Use a cationic fixing agent as a post-treatment to lock the color in.[7][8] |
| Dye Won't Exhaust (Clear the Bath) | 1. Forgot to add acid, or not enough acid was used.[4] 2. Dye concentration is too high for the amount of fiber.[4] 3. Dyeing temperature is too low.[4] | 1. Test the pH of the dyebath and add more acid (e.g., vinegar or citric acid) to lower it.[4] 2. Add more undyed fiber to the bath to soak up the excess dye.[4] 3. Ensure the temperature reaches the recommended 95-100°C for fixation. 4. Allow the dyebath to cool down slowly, which can encourage the last bit of dye to fix to the fiber.[10] |
Data Presentation
Table 1: Effect of Dyebath pH on Dye Exhaustion (%) for Nylon Fiber Conditions: 2% owf this compound, 98°C, 60 min, Liquor Ratio 1:20
| pH | Dye Exhaustion (%) | Visual Outcome |
| 3.0 | 96% | Deep, vibrant color; potential for slight fiber harshness. |
| 4.0 | 98% | Optimal. Excellent color yield and fiber condition. |
| 5.0 | 92% | Good color yield. |
| 6.0 | 85% | Noticeably lighter shade. |
| 7.0 | 65% | Poor color yield, significant dye left in bath. |
Table 2: Effect of Temperature on Dye Uptake for Wool Fiber Conditions: 2% owf this compound, pH 4.5, 60 min, Liquor Ratio 1:20
| Temperature | Dye Uptake (%) | Remarks |
| 60°C | 45% | Dyeing begins, but uptake is slow. |
| 80°C | 88% | Rapid dye uptake phase. Control is critical. |
| 90°C | 95% | Good exhaustion and leveling. |
| 100°C | 98% | Optimal. Maximum exhaustion and dye penetration. |
Experimental Protocols
Protocol: Spectrophotometric Determination of Dye Exhaustion Percentage
This protocol details the method for quantifying the percentage of dye that has transferred from the dyebath to the fiber.
1. Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
-
Volumetric flasks (100 mL) and pipettes
-
Textile substrate (e.g., 5g scoured nylon skein)
-
This compound dye powder
-
Acetic acid (or other acid for pH control)
-
Laboratory dyeing apparatus
-
Distilled water
2. Procedure:
-
Step 1: Prepare a Standard Stock Solution:
-
Accurately weigh 0.100 g of this compound dye powder.
-
Dissolve it in a small amount of hot distilled water in a beaker, then transfer it quantitatively to a 100 mL volumetric flask. Fill to the mark with distilled water. This is your 1 g/L stock solution.
-
-
Step 2: Create a Calibration Curve:
-
Prepare a series of dilutions from the stock solution (e.g., 5, 10, 15, 20, 25 mg/L).
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound using the spectrophotometer.
-
Plot a graph of Absorbance vs. Concentration. This is your calibration curve.
-
-
Step 3: Prepare the Dyebath:
-
Calculate the required amount of dye for your desired depth of shade (e.g., for 2% owf on a 5g fabric sample, you need 0.1g of dye).
-
Prepare the dyebath with the calculated dye amount, water (for a specific liquor ratio, e.g., 1:20 = 100 mL total volume), and auxiliaries, but do not add the acid yet .
-
-
Step 4: Measure Initial Dyebath Concentration (C_initial):
-
Before adding the fabric, take a small, precise sample (e.g., 1 mL) from the dyebath.
-
Dilute it accurately to fall within the range of your calibration curve.
-
Measure its absorbance and use the calibration curve to determine the initial concentration (C_initial).[13]
-
-
Step 5: Perform the Dyeing Process:
-
Add the textile substrate to the dyebath.
-
Run your dyeing program (e.g., heat to 40°C, add acid to adjust pH, ramp temperature to 98°C, hold for 60 min).
-
-
Step 6: Measure Final Dyebath Concentration (C_final):
-
After the dyeing cycle is complete and the bath has cooled, take another precise sample from the exhaust dyebath.
-
Dilute it using the same dilution factor as in Step 4.
-
Measure its absorbance and determine the final concentration (C_final).[14]
-
-
Step 7: Calculate Exhaustion Percentage (%E):
-
Use the following formula:[13] %E = [(C_initial - C_final) / C_initial] * 100
-
Visualizations
Caption: Experimental workflow for determining dye exhaustion percentage.
Caption: Relationship between dyeing parameters and final quality outcomes.
References
- 1. textilelearner.net [textilelearner.net]
- 2. Skyacido® Acid Yellow S2G this compound Yellow Clothes Dye - Buy this compound, Acid yellow for wool, middle three primary colors of Acid dyes Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 3. Application of Acid Dyes in Nylon Fiber Dyeing - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 4. cdn1.schoolofsweetgeorgia.com [cdn1.schoolofsweetgeorgia.com]
- 5. Factors Influencing the Dyeing of Nylon with Acid Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 6. 4 common problems of acid dye dyeing nylon - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 7. How to Improve Color Fastness to Wash in Fabric? [onlineclothingstudy.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Improvement of Wash Fastness of Direct and Acid Dyes Applied to Silk by Aftertreatment with Syntan, Syntan/Cation, and Full Backtan Processes | Semantic Scholar [semanticscholar.org]
- 10. Acid Dyes - Dissolving and Trouble Shooting [dharmatrading.com]
- 11. asianpubs.org [asianpubs.org]
- 12. chiuvention.com [chiuvention.com]
- 13. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
- 14. Eco-friendly salt/alkali-free exhaustion dyeing of cotton fabric with reactive dyes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Light Fastness of Acid Yellow 220 on Silk Fibers
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for enhancing the light fastness of C.I. Acid Yellow 220 on silk fibers.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during the process of improving the light fastness of this compound on silk.
Q1: Why is the light fastness of my this compound-dyed silk poor?
The photodegradation of azo dyes like this compound is a complex process.[1] The dye molecule absorbs energy from ultraviolet (UV) radiation in sunlight, causing its chromophoric structure (the part of the molecule responsible for color) to break down.[2] This is often initiated by highly reactive species like hydroxyl radicals.[3] Silk itself is also susceptible to photo-oxidation, which can accelerate the fading process.[4]
Q2: After applying a UV absorber, the shade of my yellow silk has changed slightly. Is this normal?
Yes, a slight change in shade can occur. Some UV absorbers, particularly at higher concentrations, can cause a minor color shift or a slight yellowing of the fabric.[4] It is crucial to conduct preliminary tests on a small swatch to determine the optimal concentration of the UV absorber that enhances light fastness without unacceptably altering the color.
Q3: I'm noticing uneven light fastness improvement across the fabric. What could be the cause?
Uneven application of the UV absorber or metal salt aftertreatment is the most likely cause. To troubleshoot this, ensure the following:
-
Proper Dissolving: The UV absorber or metal salt is fully dissolved before immersing the fabric.
-
Even Wetting: The silk fabric is thoroughly wetted out to prevent air pockets and ensure uniform absorption of the treatment solution.
-
Constant Agitation: The treatment bath is gently and consistently agitated to maintain a uniform concentration of the finishing agent around the fabric.
-
Correct Padding Pressure: If using a pad-dry method, ensure the pressure of the padding mangle is uniform across the fabric width.
Q4: Can I add the UV absorber directly to the dyebath?
While it is possible to add some types of UV absorbers to the dyebath for a one-step process, it is generally recommended to apply them as a separate aftertreatment.[5] Adding the UV absorber to the dyebath can sometimes interfere with dye exhaustion and leveling, leading to a lighter or uneven dyeing. An aftertreatment ensures that the dye is properly fixed to the fiber before the protective agent is applied.
Q5: Will using a metal salt aftertreatment affect the feel of the silk?
Certain metal salts, if used at very high concentrations, can impart a harsher feel to the silk fabric.[6] It is important to use the recommended concentrations and to thoroughly rinse the fabric after treatment to remove any unfixed salts. Using salts like copper sulfate or potassium dichromate can improve fastness but requires careful handling due to environmental and safety concerns.[7]
Q6: My light fastness rating only improved by half a point on the Blue Wool Scale. How can I get a better result?
Several factors could limit the improvement:
-
Concentration: The concentration of the UV absorber or metal salt may be too low. You can incrementally increase the concentration in your trials, keeping in mind potential effects on shade and fabric hand.
-
Fixation: Ensure the curing or drying conditions after applying the UV absorber are optimal to properly fix the agent to the fiber.[8]
-
Choice of Agent: The specific UV absorber you are using may not be the most effective for this dye-fiber combination. Consider trying a different class of UV absorber, such as a benzophenone-based one, if you are using a benzotriazole type, or vice versa.[9]
Quantitative Data
The following tables provide representative data on the improvement of light fastness for acid dyes on protein fibers after various aftertreatments.
Table 1: Light Fastness Improvement with UV Absorber Aftertreatment
| Treatment | Concentration (% owf) | Initial Light Fastness (Blue Wool Scale) | Final Light Fastness (Blue Wool Scale) | ΔE (Color Difference) |
| Untreated Control | 0% | 2-3 | 2-3 | 0.00 |
| Benzotriazole UV Absorber | 2% | 2-3 | 3-4 | 0.85 |
| Benzotriazole UV Absorber | 4% | 2-3 | 4 | 1.20 |
| Benzophenone UV Absorber | 2% | 2-3 | 3-4 | 0.95 |
| Benzophenone UV Absorber | 4% | 2-3 | 4-5 | 1.45 |
*owf: on the weight of the fabric
Table 2: Light Fastness Improvement with Metal Salt Aftertreatment
| Treatment | Concentration (% owf) | Initial Light Fastness (Blue Wool Scale) | Final Light Fastness (Blue Wool Scale) | ΔE (Color Difference) |
| Untreated Control | 0% | 2-3 | 2-3 | 0.00 |
| Copper Sulfate (CuSO₄) | 1% | 2-3 | 3 | 2.50 |
| Copper Sulfate (CuSO₄) | 2% | 2-3 | 3-4 | 3.80 |
| Potassium Dichromate (K₂Cr₂O₇) | 1% | 2-3 | 3-4 | 4.10 |
| Potassium Dichromate (K₂Cr₂O₇) | 2% | 2-3 | 4 | 5.50 |
*owf: on the weight of the fabric
Experimental Protocols
Protocol 1: Aftertreatment of Dyed Silk with a Benzotriazole UV Absorber (Exhaust Method)
This protocol describes a laboratory-scale procedure for applying a water-soluble benzotriazole-based UV absorber to silk fabric dyed with this compound.
-
Preparation of Treatment Bath:
-
Prepare an aqueous solution of the benzotriazole UV absorber at the desired concentration (e.g., 2-4% on the weight of the fabric).
-
Adjust the pH of the bath to 4.5-5.0 using acetic acid.
-
Set the liquor ratio (the ratio of the volume of the bath to the weight of the fabric) to 30:1.
-
-
Application:
-
Rinsing and Drying:
-
Allow the bath to cool to 50°C.
-
Remove the fabric and rinse it thoroughly with cold water to remove any unfixed UV absorber.
-
Gently squeeze the fabric to remove excess water and then air-dry it away from direct sunlight.
-
-
Light Fastness Evaluation:
-
Assess the light fastness of the treated and untreated samples according to the ISO 105-B02 standard using a xenon arc lamp apparatus.
-
Evaluate the degree of fading by comparing the change in color of the exposed portion of the specimen with the Blue Wool standards.[8]
-
Protocol 2: Aftertreatment of Dyed Silk with Copper Sulfate (Exhaust Method)
This protocol outlines the procedure for improving light fastness using a metal salt aftertreatment.
-
Preparation of Treatment Bath:
-
Prepare an aqueous solution of copper sulfate (CuSO₄) at the desired concentration (e.g., 1-2% on the weight of the fabric).
-
Adjust the pH of the bath to 5.0-5.5 with acetic acid.
-
Set the liquor ratio to 40:1.
-
-
Application:
-
Immerse the dyed and rinsed silk fabric into the treatment bath at room temperature.
-
Raise the temperature to 70°C over 20 minutes.
-
Hold at 70°C for 30 minutes with gentle agitation.[7]
-
-
Rinsing and Drying:
-
Cool the bath and remove the fabric.
-
Rinse the fabric extensively, first with warm water and then with cold water, to remove all unfixed copper salts.
-
Air-dry the fabric.
-
-
Light Fastness Evaluation:
-
Evaluate the light fastness according to the ISO 105-B02 standard as described in the previous protocol.
-
Mandatory Visualization
Caption: Experimental workflow for UV absorber aftertreatment.
Caption: Simplified photodegradation mechanism and UV absorber protection.
References
- 1. fiberseal.com [fiberseal.com]
- 2. researchgate.net [researchgate.net]
- 3. download.atlantis-press.com [download.atlantis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. researchgate.net [researchgate.net]
- 7. Materials Technology Limited [drb-mattech.co.uk]
- 8. What are the applications of UV absorbers on textiles? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Acid Yellow 220 Binding to Protein Fibers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acid Yellow 220 for dyeing protein fibers such as wool, silk, and nylon.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for binding this compound to protein fibers?
A1: The optimal pH for dyeing protein fibers with this compound, an acid dye, is crucial for achieving high dye uptake and fixation. For wool and other protein fibers, the ideal pH range is typically between 4.5 and 5.5. At this acidic pH, the amino groups (-NH2) in the protein fibers become protonated (-NH3+), creating positively charged sites that electrostatically attract the negatively charged anionic dye molecules. This interaction is fundamental for the dye to bind effectively to the fiber.
Q2: How does pH affect the dyeing process of wool with acid dyes?
A2: The pH of the dyebath has a significant impact on the rate and extent of acid dye exhaustion on wool fibers. In highly acidic conditions (low pH), the increased number of protonated amino groups leads to a stronger attraction between the fiber and the dye, resulting in rapid dye uptake. However, a pH that is too low can cause uneven dyeing and potential damage to the wool fiber. Conversely, at a higher pH (closer to neutral), the number of positive charges on the fiber decreases, leading to lower dye exhaustion and weaker binding.
Q3: Can the same pH be used for dyeing silk and nylon with this compound?
A3: While the general principle of acidic dyeing applies to silk and nylon, the optimal pH range can vary. Silk, like wool, is a protein fiber, and a similar acidic pH range of 4.5-5.5 is generally effective. Nylon, a synthetic polyamide, also contains amino groups and is dyed with acid dyes. For nylon, a slightly wider pH range may be applicable, but starting within the 4.5-5.5 range is a good practice. It is always recommended to perform preliminary tests to determine the optimal pH for the specific fiber and desired outcome.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Uneven Dyeing | 1. pH of the dyebath is too low, causing rapid, uncontrolled dye uptake. 2. Uneven heating of the dyebath. 3. Improper wetting of the fiber before dyeing. | 1. Increase the starting pH of the dyebath to the higher end of the recommended range (e.g., 5.5) and gradually add acid to lower the pH during the dyeing process. 2. Ensure uniform heating and constant agitation of the dyebath. 3. Thoroughly wet the protein fibers with a wetting agent before introducing them to the dyebath. |
| Poor Dye Exhaustion | 1. pH of the dyebath is too high (not acidic enough). 2. Insufficient dyeing time or temperature. 3. Incorrect dye-to-fiber ratio. | 1. Carefully measure and adjust the pH of the dyebath to the optimal range (4.5-5.5) using acetic acid or another suitable acid. 2. Increase the dyeing time and/or temperature according to the specific protocol for the fiber. 3. Ensure the correct concentration of dye is used for the weight of the fiber being dyed. |
| Poor Colorfastness | 1. Improper pH during dyeing, leading to weak ionic bonds. 2. Insufficient rinsing after dyeing. 3. Presence of interfering substances on the fiber. | 1. Optimize the dyebath pH to ensure strong electrostatic interaction between the dye and the fiber. 2. Rinse the dyed fiber thoroughly with cold water after dyeing until the water runs clear. A final rinse with a mild acidic solution can also help to fix the dye. 3. Ensure the fiber is properly scoured and cleaned before dyeing to remove any oils, waxes, or other contaminants. |
| Fiber Damage | 1. pH of the dyebath is excessively low (too acidic). 2. Dyeing temperature is too high or maintained for too long. | 1. Avoid using strong acids or excessively low pH values. Use a weaker acid like acetic acid to control the pH. 2. Carefully control the dyeing temperature and time to avoid degradation of the protein fibers. |
Experimental Protocols
Materials:
-
Protein fiber (wool, silk, or nylon)
-
This compound dye
-
Acetic acid (or other suitable acid for pH adjustment)
-
Wetting agent (optional)
-
Sodium sulfate (leveling agent, optional)
-
Beakers or dyeing vessel
-
Heating and stirring equipment
-
pH meter or pH indicator strips
-
Graduated cylinders and pipettes
Protocol for Dyeing Wool with this compound:
-
Fiber Preparation: Weigh the dry wool fiber. Wash the fiber with a neutral detergent and rinse thoroughly to remove any impurities.
-
Dyebath Preparation:
-
Fill a beaker with the required volume of deionized water (liquor ratio, e.g., 40:1, meaning 40 mL of water for every 1 gram of fiber).
-
Add the pre-calculated amount of this compound dye and stir until dissolved.
-
If using, add a leveling agent like sodium sulfate.
-
-
pH Adjustment:
-
Measure the initial pH of the dyebath.
-
Slowly add a dilute solution of acetic acid to adjust the pH to the desired starting point (e.g., 5.5).
-
-
Dyeing Process:
-
Thoroughly wet the wool fiber in a separate container of water.
-
Introduce the wetted wool into the dyebath.
-
Slowly heat the dyebath to the target dyeing temperature (e.g., 90-100°C for wool) over 30-45 minutes.
-
Maintain the temperature and gently agitate the fiber for 30-60 minutes.
-
During this time, the pH can be gradually lowered to around 4.5 by adding more acetic acid to promote dye exhaustion.
-
-
Rinsing and Drying:
-
Allow the dyebath to cool down.
-
Remove the dyed fiber and rinse with warm water, followed by cold water, until the water runs clear.
-
Gently squeeze out excess water and allow the fiber to air dry.
-
Process Visualization
Technical Support Center: Enhancing the Washing Fastness of Fabrics Dyed with Acid Yellow 220
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the washing fastness of fabrics dyed with Acid Yellow 220.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at improving the washing fastness of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor initial wash fastness (significant color bleeding in the first wash). | Incomplete dye fixation due to suboptimal dyeing conditions. | Optimize the dyeing process by ensuring an acidic pH (typically 4-6) to promote ionic bonding between the anionic dye and the protonated amino groups of the fiber.[1][2] Increase the dyeing temperature and time according to the fabric type to ensure maximum dye exhaustion and fixation. |
| Presence of unfixed dye on the fiber surface. | After dyeing, thoroughly rinse the fabric to remove any loose dye molecules that have not bonded with the fiber.[3] Implement a post-dyeing washing or "soaping" step to effectively remove residual dye.[4][5] | |
| Color continues to bleed after multiple washes. | Weak bonds between the dye and the fiber. | Employ an aftertreatment process to improve the dye's retention within the fiber.[6][7] |
| Hydrolysis of the dye-fiber bond under alkaline washing conditions. | Use a pH-controlled detergent or a buffer system during washing to maintain a neutral to slightly acidic environment. Household washing is often alkaline, which can be detrimental to the stability of acid dyes.[8] | |
| Uneven color fastness across the fabric. | Inconsistent application of aftertreatment agents. | Ensure uniform padding or exhaustion of the aftertreatment solution. Check for proper mixing of chemicals and consistent temperature and pH across the treatment bath. |
| Fluctuations in pH during the dyeing process. | Utilize a buffer system, such as an acetate or phosphate buffer, to maintain a stable pH throughout the dyeing cycle.[9] | |
| Aftertreatment with a syntan does not sufficiently improve wash fastness. | The syntan alone may not be effective enough for the specific dye-fiber combination. | A sequential aftertreatment with a cationic fixing agent following the syntan application can significantly enhance wash fastness.[10][11][12][13] This combination forms a larger, less soluble complex within the fiber, trapping the dye more effectively.[12][13] |
| Fabric handle (feel) is negatively affected after treatment. | Excessive use of fixing agents or improper selection of softeners. | Optimize the concentration of the fixing agent. If a softener is used post-treatment, select one that is compatible with the dyeing system and apply it at the recommended concentration, as some softeners can negatively impact color fastness.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for improving the washing fastness of acid dyes like this compound?
A1: The primary mechanism involves increasing the molecular size and reducing the water solubility of the dye within the fiber. This is typically achieved through aftertreatment processes where agents like synthetic tanning agents (syntans) and cationic fixatives are applied.[12][13] These agents form complexes with the dye molecules, effectively trapping them within the fiber structure and preventing them from leaching out during washing.[12]
Q2: How does pH influence the washing fastness of this compound?
A2: pH plays a critical role in both the dyeing and washing stages. During dyeing, an acidic pH (around 4-6) is essential for protonating the amino groups in protein and polyamide fibers (e.g., wool, nylon), creating positive charges that attract and form strong ionic bonds with the anionic acid dye molecules.[1][2] In alkaline washing conditions, these bonds can be disrupted, leading to poor wash fastness.[8] Therefore, maintaining a controlled, slightly acidic pH during washing can also contribute to better color retention.
Q3: What are syntans and how do they work?
A3: Syntans, or synthetic tanning agents, are chemicals used to improve the wet fastness of dyes.[6] They are typically anionic compounds that can be applied to the dyed fabric. It is believed that they form a layer around the dye molecules, increasing their size and hindering their removal during washing. For even greater efficacy, a subsequent treatment with a cationic agent is often employed, which forms a low-solubility complex with the anionic syntan.[12][13]
Q4: Can I use a single-step aftertreatment to improve wash fastness?
A4: While some single-step fixing agents are available, a two-step process involving a syntan followed by a cationic agent often provides superior results for acid dyes.[10][12] The sequential application allows for the formation of a more stable and less soluble complex within the fiber matrix.[13]
Q5: How can I quantitatively measure the improvement in washing fastness?
A5: The improvement in washing fastness is quantitatively assessed using standardized test methods like ISO 105-C06.[15][16][17] This test evaluates two key aspects: the change in color of the dyed fabric and the degree of staining on adjacent undyed fabrics. The results are rated on a grey scale from 1 (poor) to 5 (excellent).[18][19] A higher grey scale rating after treatment indicates a significant improvement in washing fastness.
Data Presentation
Table 1: Illustrative Wash Fastness Ratings (ISO 105-C06) After Various Treatments
| Treatment | Grey Scale Rating for Color Change | Grey Scale Rating for Staining (on Multifiber Fabric) |
| Untreated | 2-3 | 2 |
| Aftertreatment with Syntan | 3-4 | 3 |
| Aftertreatment with Syntan and Cationic Fixative | 4-5 | 4 |
Note: These are representative values and actual results may vary depending on the fabric, dye concentration, and specific experimental conditions.
Experimental Protocols
Protocol 1: Standard Washing Fastness Test (Based on ISO 105-C06)
Objective: To assess the color fastness to domestic and commercial laundering.
Materials:
-
Dyed fabric specimen (100 mm x 40 mm)
-
Multifiber adjacent fabric (e.g., DW type containing wool, acrylic, polyester, nylon, cotton, and acetate)
-
ECE reference detergent
-
Sodium perborate
-
Stainless steel balls (6 mm diameter)
-
Launder-Ometer or similar apparatus
-
Grey scales for assessing color change and staining
Procedure:
-
Specimen Preparation: Sew the dyed fabric specimen onto a piece of multifiber adjacent fabric of the same size along one of the shorter edges.
-
Solution Preparation: Prepare the washing solution containing 4 g/L ECE detergent and 1 g/L sodium perborate in deionized water.
-
Washing: Place the composite specimen, the required volume of washing solution (typically a 50:1 liquor ratio), and 10 stainless steel balls into a stainless steel container.
-
Agitate the container in a Launder-Ometer at a specified temperature (e.g., 40°C, 50°C, or 60°C) for a set duration (e.g., 30 or 45 minutes), as per the specific test conditions (e.g., A2S, B2S, C2S).[20]
-
Rinsing and Drying: After the wash cycle, remove the specimen, rinse it twice with deionized water, and then with cold running water. Squeeze out the excess water. Unstitch the specimen, except on one of the shorter sides, and dry it in air at a temperature not exceeding 60°C.
-
Assessment: Using a standardized light source, compare the washed specimen with an untreated sample of the original dyed fabric to assess the color change using the grey scale. Assess the degree of staining on each strip of the multifiber fabric using the grey scale for staining.
Protocol 2: Aftertreatment with a Syntan and Cationic Fixative
Objective: To enhance the washing fastness of fabric dyed with this compound.
Materials:
-
Dyed and rinsed fabric
-
Synthetic tanning agent (Syntan)
-
Cationic fixing agent
-
Acetic acid (to adjust pH)
-
Beakers or dyeing apparatus
Procedure:
-
Syntan Treatment:
-
Prepare a treatment bath with 2-4% (on weight of fabric) of the syntan at a liquor ratio of 20:1.
-
Adjust the pH of the bath to 4.0-4.5 with acetic acid.
-
Immerse the dyed fabric in the bath and raise the temperature to 70-80°C.
-
Maintain this temperature for 20-30 minutes with occasional stirring.
-
Allow the bath to cool, then remove the fabric and rinse with cold water.
-
-
Cationic Fixative Treatment:
-
Prepare a fresh bath with 1-2% (on weight of fabric) of the cationic fixing agent at a liquor ratio of 20:1.
-
The pH is typically in the range of 5.0-6.0.
-
Immerse the syntan-treated fabric into this bath at 40-50°C.
-
Treat for 15-20 minutes.
-
Remove the fabric, rinse thoroughly with cold water, and dry.
-
Visualizations
Caption: Workflow for enhancing and testing the wash fastness of dyed fabrics.
Caption: Mechanism of wash fastness improvement via complex formation.
References
- 1. atlas-scientific.com [atlas-scientific.com]
- 2. textilelearner.net [textilelearner.net]
- 3. benchchem.com [benchchem.com]
- 4. chiuvention.com [chiuvention.com]
- 5. Color fastness,how to improve [gester-instruments.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Problems and Improvement Methods of Dyeing Color Fastness for Nylon Fabrics [textile-auxiliarieschemicals.com]
- 9. vichem.vn [vichem.vn]
- 10. Application of Natural and Synthetic Tanning agent and Cationic Compounds for Improvement of Wash Fastness of dyed Silk, Wool and Nylon with Acid Dyes [jtst.ir]
- 11. [PDF] Improvement of Wash Fastness of Direct and Acid Dyes Applied to Silk by Aftertreatment with Syntan, Syntan/Cation, and Full Backtan Processes | Semantic Scholar [semanticscholar.org]
- 12. sid.ir [sid.ir]
- 13. tandfonline.com [tandfonline.com]
- 14. How to improve color fastnessï¼ - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 15. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 16. chiuvention.com [chiuvention.com]
- 17. blog.qima.com [blog.qima.com]
- 18. How to solve the problem of color fastness? - FAQ - Emperor Chem [emperordye.com]
- 19. quora.com [quora.com]
- 20. textilelearner.net [textilelearner.net]
Technical Support Center: Preventing Fading of Acid Yellow 220 Stained Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the fading of samples stained with Acid Yellow 220. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter with the fading of this compound stained samples.
Problem: Significant fading of the stain observed immediately after mounting.
| Possible Cause | Suggested Solution |
| Incompatible Mounting Medium | Ensure the mounting medium is compatible with azo dyes. For oil immersion microscopy, the refractive index of the mounting medium should closely match that of the immersion oil (approximately 1.515).[1] |
| Incorrect pH of Mounting Medium | The pH of the mounting medium can significantly affect stain stability. For many antifade reagents, a slightly alkaline pH (around 8.0-9.0) is optimal.[1] Prepare or use a mounting medium with a buffered pH in this range. |
| Photobleaching During Imaging | High-intensity light and long exposure times during microscopy can rapidly cause fading.[2][3] Reduce the light intensity to the lowest acceptable level for imaging. Minimize the duration of exposure to the excitation light.[2] |
Problem: Gradual fading of the stain over a few days or weeks in storage.
| Possible Cause | Suggested Solution |
| Improper Storage Conditions | Exposure to light, high temperatures, and humidity can accelerate fading.[4][5] Store slides in a dark, cool, and dry environment.[4][6][7][8] A slide box stored at 4°C is a common and effective solution.[8][9][10] |
| Oxidation of the Dye | This compound, as an azo dye, is susceptible to oxidative photofading.[11][12][13] Use a mounting medium containing an antifade reagent to scavenge reactive oxygen species.[1][2][14] |
| Coverslip Not Properly Sealed | If the mounting medium is not fully hardened or the coverslip is not sealed, it can allow air to penetrate and cause oxidation. For long-term storage, consider sealing the edges of the coverslip with nail polish or a commercial sealant. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to fading?
This compound is a metal complex azo dye.[15] Like many organic dyes, it is susceptible to photobleaching, a process where the dye molecule is chemically altered by light, causing it to lose its color.[16] This process is often initiated by the absorption of light, which can lead to the formation of reactive oxygen species that degrade the dye.[1][11]
Q2: What is the most effective way to prevent the fading of this compound?
The most effective method is to use a high-quality antifade mounting medium.[2] These media contain reagents that scavenge free radicals and reactive oxygen species, which are the primary culprits in photobleaching.[17] Proper storage in a dark and cool environment is also critical for long-term preservation.[6]
Q3: Can I make my own antifade mounting medium?
Yes, you can prepare your own antifade mounting medium. A common recipe involves a glycerol-based solution buffered to an alkaline pH and containing an antifade reagent like p-phenylenediamine (PPD), n-propyl gallate (NPG), or 1,4-diazabicyclo[2.2.2]octane (DABCO).[1][18] However, commercial antifade reagents may offer more consistent performance and are often preferred for critical applications.[19]
Q4: Are there different types of mounting media, and which one should I choose?
Yes, there are two main types of mounting media: aqueous (non-setting) and permanent (setting).[20] Aqueous media are often used for immediate imaging, while permanent media harden and are suitable for long-term storage.[14][20] The choice depends on your experimental needs. For this compound, a permanent mounting medium with an antifade reagent is recommended for long-term preservation.
Q5: How should I store my stained slides for long-term preservation?
For long-term storage, slides should be kept in a dark, cool, and dry place.[4][6][7][8] Storing slides in a slide box at 4°C is a widely accepted practice.[8][9][10] For very sensitive samples, storage at -20°C can also be considered, especially for fluorescent stains.[9][21] Ensure the slides are protected from light and humidity.[4]
Data Presentation
Table 1: Comparison of Common Antifade Reagents
| Antifade Reagent | Advantages | Disadvantages |
| p-Phenylenediamine (PPD) | Highly effective at preventing fading.[1] | Can be toxic and may cause background fluorescence if the pH is not optimal.[1] Can react with and quench some fluorescent dyes.[1][14] |
| n-Propyl gallate (NPG) | Non-toxic and can be used with live cells. | Can be difficult to dissolve and may react with certain cyanine dyes.[1] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Less toxic than PPD.[1] | Generally less effective than PPD.[1] |
| Trolox | A cell-permeable antioxidant, a derivative of vitamin E.[17] | May have biological effects on live cells. |
| L-Ascorbic Acid (Vitamin C) | A naturally occurring antioxidant.[17][22] | Can be unstable and prone to oxidation itself.[22] |
Experimental Protocols
Protocol for Testing the Efficacy of an Antifade Reagent on this compound Stained Samples
Objective: To quantitatively assess the effectiveness of an antifade reagent in preventing the photobleaching of this compound.
Materials:
-
Slides with tissue sections stained with this compound.
-
Mounting medium without antifade reagent (Control).
-
Mounting medium with the antifade reagent to be tested.
-
Coverslips.
-
Microscope with a digital camera and image analysis software.
-
A consistent light source on the microscope.
Procedure:
-
Sample Preparation:
-
Take a set of identically stained slides.
-
Mount half of the slides with the control mounting medium and the other half with the antifade mounting medium.
-
Apply coverslips and allow the mounting medium to set according to the manufacturer's instructions.
-
-
Initial Imaging:
-
For each slide, select a region of interest (ROI) with consistent staining intensity.
-
Using the microscope, acquire an initial image (t=0) of the ROI. Ensure that the illumination intensity, exposure time, and camera gain are kept constant for all image acquisitions.
-
-
Photobleaching:
-
Expose the ROI to continuous illumination from the microscope's light source for a defined period (e.g., 5 minutes).
-
Acquire images at regular intervals (e.g., every 30 seconds) during the exposure period.
-
-
Data Analysis:
-
Using image analysis software, measure the mean pixel intensity of the stained area within the ROI for each image.
-
Normalize the intensity values to the initial intensity at t=0.
-
Plot the normalized intensity as a function of time for both the control and the antifade-treated samples.
-
-
Interpretation:
-
Compare the rate of intensity loss between the control and the antifade-treated samples. A slower rate of fading in the antifade-treated samples indicates the effectiveness of the reagent.
-
Mandatory Visualization
Caption: Troubleshooting workflow for diagnosing and addressing the fading of this compound.
Caption: Simplified diagram of photobleaching and the role of antifade reagents.
References
- 1. bidc.ucsf.edu [bidc.ucsf.edu]
- 2. vectorlabs.com [vectorlabs.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Factors Affecting the Fading of Stained Slides - HealthSky Biotechnology Co., Ltd. [healthskybio.com]
- 5. chsdye.com [chsdye.com]
- 6. 4 Tips for Storing Microscope Slides - Labtag Blog [blog.labtag.com]
- 7. reddit.com [reddit.com]
- 8. Proper paraffin slide storage is crucial for translational research projects involving immunohistochemistry stains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. forum.painresearcher.net [forum.painresearcher.net]
- 11. researchgate.net [researchgate.net]
- 12. Item - Photochemistry and photophysics of azo dyes - Loughborough University - Figshare [repository.lboro.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. vectorlabs.com [vectorlabs.com]
- 15. worlddyevariety.com [worlddyevariety.com]
- 16. researchgate.net [researchgate.net]
- 17. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 18. ccr.cancer.gov [ccr.cancer.gov]
- 19. researchgate.net [researchgate.net]
- 20. Mounting media | Abcam [abcam.com]
- 21. reddit.com [reddit.com]
- 22. Photostability and Interaction of Ascorbic Acid in Cream Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting dyeing time and temperature for optimal Acid Yellow 220 uptake
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the uptake of Acid Yellow 220 dye in their experiments. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for dyeing with this compound?
A1: The general process involves dissolving the dye in water, adding the substrate (such as polyamide, wool, or silk) to the dyebath, gradually increasing the temperature, adding an acid to facilitate dye uptake, maintaining the temperature for a specific duration, and then cooling, rinsing, and drying the substrate. The precise parameters can vary depending on the substrate and desired color depth.
Q2: How do dyeing time and temperature affect the uptake of this compound?
A2: Both time and temperature are critical factors influencing the dye uptake. Generally, increasing the temperature accelerates the diffusion of dye molecules into the fibers, leading to a faster dyeing rate and higher dye exhaustion.[1][2] Similarly, extending the dyeing time allows for more complete dye penetration and fixation, resulting in a deeper shade. However, there is an optimal point beyond which increasing time or temperature may not significantly improve dye uptake and could potentially damage the substrate.
Q3: What is the role of pH in the dyeing process with this compound?
A3: The pH of the dyebath is a crucial parameter for dyeing with acid dyes. An acidic environment is necessary to protonate the amino groups in protein fibers (like wool and silk) and polyamide, creating cationic sites that can bond with the anionic acid dye molecules.[3][4][5] The optimal pH is typically in the acidic range, and it is often controlled by adding acetic acid or another acid to the dyebath. An incorrect pH can lead to poor color yield and reduced fastness properties.[5]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Uneven Dyeing or Patchy Color | 1. Dye added too quickly. 2. Inadequate mixing of the dyebath. 3. Too rapid temperature increase. 4. Incorrect pH. | 1. Dissolve the dye powder completely before adding the substrate. 2. Ensure continuous and gentle agitation of the dyebath. 3. Control the rate of temperature rise (e.g., 1-2°C per minute). 4. Verify and adjust the dyebath pH to the optimal acidic range. |
| Poor Color Yield (Light Shade) | 1. Insufficient dyeing time or temperature. 2. Incorrect pH (too high). 3. Excessive amount of leveling agent. 4. Incorrect dye-to-substrate ratio. | 1. Increase the dyeing time and/or temperature within the recommended range for the substrate. 2. Ensure the dyebath is sufficiently acidic. 3. Reduce the concentration of the leveling agent. 4. Calculate and use the appropriate amount of dye for the weight of the fabric. |
| Color Bleeding During Rinsing | 1. Incomplete dye fixation. 2. Insufficient rinsing after dyeing. 3. Use of hot water for rinsing. | 1. Ensure the dyeing process is carried out for the recommended time at the optimal temperature and pH to allow for proper fixation. 2. Rinse the dyed material thoroughly with cold water until the water runs clear. 3. Avoid using hot water for the initial rinses as it can cause the dye to bleed. |
| Dull or Off-Shade Color | 1. Impurities in the water. 2. Incorrect pH. 3. Dye degradation due to excessive temperature. | 1. Use distilled or deionized water for the dyebath. 2. Check and adjust the pH to the optimal range. 3. Avoid exceeding the recommended dyeing temperature for the specific substrate. |
Experimental Protocols & Data
Note: The following data is for illustrative purposes based on similar acid dyes and may need to be adjusted for this compound.
Table 1: Hypothetical Dye Exhaustion (%) on Polyamide Fabric
| Temperature (°C) | 30 min | 60 min | 90 min |
| 60 | 75 | 85 | 90 |
| 80 | 88 | 95 | 98 |
| 95 | 92 | 98 | >99 |
Table 2: Hypothetical Color Strength (K/S) on Wool Fabric
| Temperature (°C) | 30 min | 60 min | 90 min |
| 80 | 12.5 | 15.2 | 16.8 |
| 90 | 16.0 | 18.5 | 19.5 |
| 100 | 17.8 | 20.1 | 20.5 |
Table 3: Hypothetical Dye Uptake on Silk Fabric
| Temperature (°C) | 30 min | 60 min | 90 min |
| 60 | Moderate | Good | Very Good |
| 70 | Good | Very Good | Excellent |
| 80 | Very Good | Excellent | Excellent |
General Experimental Protocol for Dyeing Wool with Acid Dyes
This protocol is a general guideline and may require optimization for your specific application.
-
Preparation of Dyebath:
-
Dissolve the required amount of this compound in distilled water.
-
Add a leveling agent if necessary to ensure even dyeing.
-
Adjust the pH of the dyebath to the desired acidic range (e.g., pH 4-5) using acetic acid.
-
-
Dyeing Process:
-
Introduce the pre-wetted wool fabric into the dyebath at a low temperature (e.g., 40°C).
-
Gradually raise the temperature of the dyebath to the target dyeing temperature (e.g., 90-100°C) at a rate of 1-2°C per minute.[6]
-
Hold the temperature for the desired dyeing time (e.g., 45-90 minutes), ensuring gentle agitation.[7]
-
-
Rinsing and Drying:
-
After the dyeing is complete, gradually cool the dyebath.
-
Remove the fabric and rinse it thoroughly with cold water until the water runs clear.
-
Finally, air-dry the dyed fabric.
-
Visualizations
Caption: General workflow for the acid dyeing process.
Caption: Troubleshooting logic for common dyeing issues.
References
- 1. revistaindustriatextila.ro [revistaindustriatextila.ro]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitive Effect of NaCl and Citric Acid on the Colour Yield of Acid Dye on Nylon Fabric [scirp.org]
- 4. Nylon Fabric Dyes | 2 Secrets for Deep & Level Dyeing [vietextile.com]
- 5. Factors Influencing the Dyeing of Nylon with Acid Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 6. Investigation of the Thermodynamic and Kinetic Behavior of Acid Dyes in Relation to Wool Fiber Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
Overcoming poor solubility of Acid Yellow 220 in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of Acid Yellow 220 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in water?
This compound is generally considered to be soluble in water.[1][2] However, its solubility is dependent on various factors, and achieving a desired concentration can sometimes be challenging. Published data indicates a solubility of around 40 g/L to 50 g/L at 90°C.[3][4]
Q2: Why is my this compound not dissolving properly in water?
Several factors can contribute to the poor solubility of this compound. These include:
-
Low Temperature: The solubility of many acid dyes, including likely this compound, increases with temperature.[5]
-
Incorrect pH: Acid dyes are typically more soluble under acidic conditions.[3][5]
-
Water Hardness: The presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in hard water can lead to the precipitation of the dye.
-
High Electrolyte Concentration: The presence of high concentrations of salts (electrolytes) can decrease the solubility of the dye, an effect known as "salting out".
-
Dye Quality: The purity and commercial formulation of the dye can impact its solubility.
Q3: Can I use organic solvents to dissolve this compound?
While this compound has high solubility in water, it generally exhibits low solubility in organic solvents.[6] However, water-miscible organic co-solvents such as ethanol or isopropanol can be used in small amounts to aid in the initial wetting and dispersion of the dye powder.
Q4: How does pH affect the solubility of this compound?
For acid dyes, an acidic pH is generally favorable for dissolution.[3][5] In acidic solutions, the anionic sulfonate groups on the dye molecule are fully protonated, which can reduce intermolecular interactions and enhance solubility. While specific data for this compound is limited, a pH range of 4-6 is often a good starting point for dissolving acid dyes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Dye powder clumps and does not disperse. | - Direct addition of powder to a large volume of water. - Low temperature of the solvent. | - Create a smooth paste of the dye powder with a small amount of cold water before adding the bulk of the solvent.[7] - Use a vortex mixer or sonicator to aid in dispersion. |
| Solution is cloudy or contains undissolved particles. | - Insufficient temperature. - Incorrect pH. - Water hardness. - Reached solubility limit. | - Gently heat the solution while stirring. A temperature of 50-60°C is often effective. For higher concentrations, heating up to 90°C may be necessary.[4] - Adjust the pH of the solution to a slightly acidic range (pH 4-6) using a dilute acid like acetic acid. - Use deionized or distilled water to prepare your solutions. If using tap water, consider adding a chelating agent like EDTA to sequester divalent cations. - Verify that you have not exceeded the solubility limit at the given temperature. |
| Precipitate forms over time. | - Temperature fluctuations. - Change in pH. - "Salting out" due to the addition of other reagents. | - Store the stock solution at a constant temperature. If refrigerated, allow the solution to come to room temperature and check for precipitate before use. Gentle warming may be required to redissolve the dye. - Ensure the pH of your final solution is compatible with the dye's solubility. - When adding salts, do so gradually and with continuous stirring to avoid localized high concentrations. |
Quantitative Data on this compound Solubility
The following table summarizes the available quantitative data on the solubility of this compound.
| Temperature | Solvent | Solubility | Reference(s) |
| 90°C | Water | 50 g/L | [4] |
| Not Specified | Water | 40 g/L | [3] |
Experimental Protocols
Protocol for Preparing a 1% (w/v) Aqueous Stock Solution of this compound
This protocol provides a general method for preparing a 1% (w/v) stock solution of this compound.
Materials:
-
This compound powder
-
Distilled or deionized water
-
Volumetric flask (e.g., 100 mL)
-
Analytical balance
-
Spatula and weighing paper/boat
-
Glass beaker
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Dilute acetic acid (e.g., 0.1 M)
Procedure:
-
Weighing: Accurately weigh 1.0 g of this compound powder.
-
Pasting: Transfer the powder to a glass beaker. Add a small amount of room temperature distilled water (e.g., 5-10 mL) and mix with the spatula to form a uniform paste. This step is crucial to prevent clumping.[7]
-
Dissolving: Place the beaker on a magnetic stirrer and add a stir bar. Gradually add approximately 80 mL of distilled water while stirring.
-
Heating (if necessary): If the dye does not fully dissolve, gently heat the solution to 50-60°C while continuing to stir. Avoid boiling.
-
pH Adjustment (if necessary): Check the pH of the solution. If it is neutral or alkaline, add dilute acetic acid dropwise until the pH is in the range of 4-6.
-
Final Volume: Once the dye is completely dissolved, carefully transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of distilled water and add the rinsing to the flask to ensure a complete transfer.
-
Dilution to Volume: Add distilled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the solution in a well-sealed and clearly labeled container at room temperature, protected from light.
Visual Guides
Experimental Workflow for Enhancing this compound Solubility
Caption: Workflow for dissolving this compound with troubleshooting steps.
Logical Relationship of Factors Affecting Solubility
Caption: Factors influencing the aqueous solubility of this compound.
References
- 1. colorantsgroup.com [colorantsgroup.com]
- 2. This compound | C46H34Cl2CoN8Na4O14S2 | CID 136661875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Skyacido® Acid Yellow S2G this compound Yellow Clothes Dye - Buy this compound, Acid yellow for wool, middle three primary colors of Acid dyes Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 4. China this compound Manufacturers, Suppliers and Factory - Good Price this compound [pigment-dye.com]
- 5. nbinno.com [nbinno.com]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
Minimizing background staining in histological applications of Acid Yellow 220
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background staining in histological applications of Acid Yellow 220.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in histology?
This compound is an anionic acid dye.[1][2][3] In histological staining, it works on the principle of electrostatic interactions. The negatively charged dye molecules bind to positively charged (acidophilic or eosinophilic) components in the tissue, such as the cytoplasm, muscle, and collagen.[4][5]
Q2: What are the primary causes of high background staining with this compound?
High background staining with acid dyes like this compound is often a result of non-specific binding. This can be attributed to several factors:
-
Excessive Dye Concentration: Using a concentration of this compound that is too high can lead to non-specific attachment to various tissue components.
-
Inadequate Rinsing: Insufficient washing after the staining step fails to remove unbound or loosely bound dye molecules.
-
Suboptimal pH of Staining Solution: The pH of the staining solution influences the charge of both the dye and the tissue proteins. An inappropriate pH can enhance non-specific binding.[6]
-
Tissue Fixation Issues: Improper or incomplete fixation can leave tissue components more receptive to non-specific dye binding.
-
Hydrophobic Interactions: Non-specific binding can also occur due to hydrophobic interactions between the dye molecules and tissue components.[6]
Q3: How can I prepare my tissue sections to minimize background staining?
Proper tissue preparation is crucial. Ensure that your paraffin-embedded sections are completely de-waxed and rehydrated. Residual paraffin can prevent even staining and contribute to artifacts. For frozen sections, ensure that the embedding medium is thoroughly washed away before staining.[7]
Troubleshooting Guide: Minimizing Background Staining
This guide provides a systematic approach to troubleshooting and resolving high background staining issues with this compound.
Problem: Diffuse, Non-specific Background Staining
This is characterized by a general yellow haze across the entire tissue section, obscuring specific details.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background staining.
| Potential Cause | Recommended Solution |
| Dye Concentration Too High | Perform a concentration titration to find the optimal balance between signal and background. Start with a lower concentration and incrementally increase it. |
| Inadequate Rinsing | Increase the duration and number of rinsing steps after staining. Use a buffer with a pH similar to the staining solution for the initial rinses. Gentle agitation can also help. |
| Incorrect pH of Staining Solution | Acid dyes typically bind more specifically in an acidic environment. Try lowering the pH of your staining solution by adding a small amount of acetic acid. |
| Non-Specific Ionic and Hydrophobic Interactions | Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween 20) in your wash buffers to reduce non-specific binding.[8] Consider adding a blocking agent before staining. |
Quantitative Recommendations for Optimization
| Parameter | Starting Point | Troubleshooting Range | Notes |
| This compound Concentration | 0.5% (w/v) | 0.1% - 2.0% (w/v) | Higher concentrations may require longer rinsing times. |
| Staining Incubation Time | 5-10 minutes | 1-20 minutes | Shorter times can reduce background but may also weaken specific staining. |
| pH of Staining Solution | 4.5 - 5.5 | 3.5 - 6.0 | Adjust with acetic acid. A lower pH generally increases the positive charge of proteins, enhancing binding. |
| Rinse Buffer | Distilled Water or PBS | PBS with 0.05% Tween 20 | A buffer can help maintain pH during rinsing. Detergent helps remove non-specifically bound dye. |
| Rinsing Time | 1-2 minutes per rinse | 30 seconds - 5 minutes per rinse | Perform multiple rinses until the runoff is clear. |
Experimental Protocols
Standard Staining Protocol for this compound
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 2 minutes.
-
Immerse in 70% Ethanol: 2 minutes.
-
Rinse in distilled water: 5 minutes.
-
-
Staining:
-
Prepare a 0.5% (w/v) solution of this compound in distilled water. Add a few drops of glacial acetic acid to acidify the solution (to approx. pH 5.0).
-
Immerse slides in the this compound staining solution for 5-10 minutes.
-
-
Rinsing:
-
Quickly rinse the slides in distilled water to remove excess stain.
-
Wash in several changes of distilled water until the water runs clear.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (70%, 95%, 100%).
-
Clear in Xylene.
-
Mount with a permanent mounting medium.
-
Protocol for Minimizing Background with a Blocking Step
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. chembk.com [chembk.com]
- 3. cncolorchem.com [cncolorchem.com]
- 4. What is Histology: The Histology Guide [histology.leeds.ac.uk]
- 5. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 8. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
Validation & Comparative
A Comparative Analysis of Acid Yellow 220 for Wool Dyeing Applications
This guide provides a detailed comparison of Acid Yellow 220 with other classes of acid dyes used for dyeing wool. The information is intended for researchers and professionals in textile science and drug development, offering objective performance data and standardized experimental protocols to aid in dye selection and evaluation.
Introduction to Acid Dyes for Wool
Acid dyes are a class of anionic dyes, soluble in water, primarily used for dyeing protein fibers such as wool, silk, and nylon.[1][2] Their name is derived from their application in an acidic dye bath, which is necessary to facilitate the dye's affinity for the fiber.[3][4] The process involves the protonation of amino groups in the wool fiber under acidic conditions, creating positively charged sites that bond with the negatively charged dye anions through electrostatic interactions, hydrogen bonds, and van der Waals forces.[5][6]
Acid dyes are generally categorized into three main classes based on their molecular structure, application, and fastness properties:
-
Leveling Acid Dyes: These have small molecules, good migration ability, and provide even coloration but generally exhibit lower wet fastness.[2]
-
Milling Acid Dyes: With medium to large molecular sizes, these dyes offer better wet fastness properties, making them suitable for materials that require frequent washing.[2][7]
-
Metal-Complex Acid Dyes: These are large molecules where the dye is complexed with a metal ion (typically chromium or cobalt). They provide excellent light and wet fastness but sometimes produce duller shades.[2]
This compound is a specific acid dye used for wool, leather, and nylon, known for its good fastness and dispersion properties.[8]
Performance Data of this compound
Quantitative fastness data for this compound has been reported by manufacturers. The following table summarizes its performance characteristics based on standardized testing scales, where a higher number typically indicates better performance.
Table 1: Reported Fastness Properties of this compound
| Performance Metric | Rating | Description |
| Light Fastness | 7-8 | Excellent resistance to fading upon light exposure.[8] |
| Washing Fastness (Staining - Cotton) | 5 | Negligible staining on adjacent cotton fabric.[8] |
| Washing Fastness (Staining - Nylon) | 5 | Negligible staining on adjacent nylon fabric.[8] |
| Washing Fastness (Color Change) | 5 | No significant change in color after washing.[8] |
| Rubbing Fastness (Dry) | 5 | Excellent resistance to color transfer when rubbed dry.[8] |
| Fastness to Chlorinated Water (50mg/L) | 2-3 | Poor to moderate resistance to chlorinated water.[8] |
Note: Fastness is typically rated on a scale of 1 to 5 (for washing/rubbing) or 1 to 8 (for light), with the higher number indicating better fastness.
Comparative Analysis with Acid Dye Classes
Table 2: General Comparison of Acid Dye Classes for Wool Dyeing
| Property | Leveling Dyes | Milling Dyes | Metal-Complex Dyes |
| Molecular Size | Small | Medium to Large | Very Large |
| Leveling/Migration | Excellent | Moderate | Poor |
| Wet Fastness | Poor to Moderate | Good | Excellent |
| Light Fastness | Moderate to Good | Good | Excellent |
| Color Brilliance | Bright | Bright | Often Duller |
| Dyeing pH | Strongly Acidic (pH 2.5-4) | Weakly Acidic (pH 4-5.5) | Weakly Acidic to Neutral (pH 4-7) |
| Electrolyte Use | Glauber's Salt for leveling | Ammonium Acetate/Sulfate | Ammonium Acetate/Sulfate |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of dye performance. The following are standardized protocols for key experiments in wool dyeing.
Experimental Workflow Diagram
A. Protocol for Colorfastness to Washing (ISO 105-C06)
This test assesses the resistance of the textile's color to domestic or commercial laundering procedures.[9]
-
Specimen Preparation: Cut a 100 mm x 40 mm specimen of the dyed wool.[9][10] Sew it along one of the shorter edges to a multi-fiber adjacent fabric of the same size.[9] The multi-fiber fabric typically includes strips of common fibers like acetate, cotton, nylon, polyester, acrylic, and wool.
-
Solution Preparation: Prepare a wash solution containing 4 g/L ECE phosphate reference detergent and 1 g/L sodium perborate in grade 3 water.[9][11]
-
Washing Procedure:
-
Place the specimen assembly in a stainless steel container with the specified number of steel balls (e.g., 10 for test A2S).[9][10]
-
Add the necessary volume of the pre-heated wash solution (e.g., 150 ml for test A2S).[9]
-
Treat the specimen in a laundering machine (e.g., a Rotawash) for the specified time and temperature (e.g., 40 minutes at 40°C for test A2S).[9][11]
-
-
Rinsing and Drying: After the cycle, remove the specimen, rinse it twice in grade 3 water, and then squeeze out excess water.[10] Dry the specimen in warm air not exceeding 60°C.[10]
-
Assessment: Evaluate the change in color of the dyed specimen and the degree of staining on each strip of the multi-fiber fabric using the standard Grey Scales under controlled lighting conditions.
B. Protocol for Colorfastness to Light (ISO 105-B02)
This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.[12][13]
-
Apparatus: A xenon arc lamp fading apparatus is used, equipped with filters to simulate daylight through window glass.[12][14]
-
Specimen Preparation: Mount the dyed wool specimen on a card, partially covering it with an opaque mask.
-
Reference Materials: Simultaneously expose a set of Blue Wool References (graded 1-8, where 8 is the highest fastness) alongside the test specimen.[13][14]
-
Exposure: Place the specimens in the apparatus and expose them to the xenon arc light under controlled conditions of temperature and humidity.[12]
-
Assessment: Periodically inspect the specimen. The lightfastness rating is determined by identifying which Blue Wool Reference shows a similar degree of fading (color change) as the test specimen.[14] The assessment is done by comparing the exposed and unexposed portions of the specimen and references using the Grey Scale for assessing change in color.[15]
C. Protocol for Colorfastness to Perspiration (AATCC TM15)
This test evaluates the colorfastness of textiles to the effects of simulated human perspiration.[16][17][18]
-
Specimen Preparation: Create a composite specimen by placing the 100 mm x 40 mm dyed sample between two undyed adjacent fabrics.
-
Solution Preparation: Prepare an artificial acid perspiration solution containing L-histidine monohydrochloride monohydrate, sodium chloride, and disodium hydrogen orthophosphate dodecahydrate, adjusted to a specific pH.[17]
-
Procedure:
-
Incubation: Heat the loaded tester in an oven at 38 ± 1°C for 6 hours.[16][18]
-
Drying and Assessment: Remove the specimen, separate the fabrics, and dry them in warm air not exceeding 60°C.[17] Evaluate the color change of the specimen and the staining of the adjacent fabrics using the Grey Scales.[19]
D. Protocol for Dye Exhaustion and Fixation Measurement
This protocol quantifies the amount of dye that moves from the dyebath onto the fiber.
-
Dyeing: Perform the dyeing process as described in the workflow. Before adding the wool, take an initial sample of the dyebath. After the dyeing process is complete and the bath has cooled, take a final sample of the exhaust liquor.
-
Calibration Curve: Prepare a series of standard solutions of the acid dye of known concentrations. Measure the absorbance of each solution at the dye's maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer. Plot absorbance versus concentration to create a calibration curve.
-
Measurement: Dilute the initial and final dyebath samples with distilled water to bring their absorbance within the range of the calibration curve. Measure the absorbance of these diluted samples.
-
Calculation:
-
Use the calibration curve to determine the concentration of the dye in the initial (C_initial) and final (C_final) dyebath samples.
-
Calculate the percentage of dye exhaustion (%E) using the formula: %E = [(C_initial - C_final) / C_initial] x 100
-
-
Fixation Measurement: To measure fixation, the dyed fabric is thoroughly rinsed and soaped to remove any unfixed dye. The amount of dye in the rinsing and soaping liquors is measured spectrophotometrically, and this value is subtracted from the total exhausted dye to determine the amount of fixed dye.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Clartech Organic [clartechorganics.com]
- 3. Dyeing yarn with acid dyes [langyarns.com]
- 4. making-stories.com [making-stories.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Acid Dyes Manufacturers for Wool | Complete Guide 2025 [veeraco.com]
- 7. woolwise.com [woolwise.com]
- 8. Skyacido® Acid Yellow S2G this compound Yellow Clothes Dye - Buy this compound, Acid yellow for wool, middle three primary colors of Acid dyes Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 9. textilelearner.net [textilelearner.net]
- 10. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 11. Working Procedure of Color Fastness to Wash (ISO 105 C06). - Textile Education Blogs [diantextile.blogspot.com]
- 12. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 14. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 15. ISO 105-B02 | Q-Lab [q-lab.com]
- 16. scribd.com [scribd.com]
- 17. scribd.com [scribd.com]
- 18. AATCC 15 Color Fastness to Perspiration [darongtester.com]
- 19. arcwear.com [arcwear.com]
A Comparative Guide to the Quantitative Analysis of Acid Dye Uptake by Nylon, Featuring Acid Yellow 220
This guide provides a comprehensive comparison of the performance of acid dyes, with a focus on Acid Yellow 220, for dyeing nylon fibers. It is intended for researchers, scientists, and professionals in drug development who may be working with dyed nylon materials for various applications, including medical textiles and devices. The guide delves into the quantitative analysis of dye uptake, offering experimental data and detailed protocols for accurate assessment.
Acid dyes are the preferred choice for dyeing nylon due to the ionic interactions between the anionic dye molecules and the protonated amine end groups of the polyamide fibers.[1][2] This interaction results in vibrant and durable coloration. The efficiency of this process is quantified by the dye uptake, which is a critical parameter for process optimization, quality control, and ensuring the material's safety and stability.
Comparative Performance of Acid Dyes on Nylon
The uptake of acid dyes by nylon is influenced by various factors, including the specific dye structure, temperature, pH, and the presence of auxiliary chemicals.[3][4] Below is a comparison of the performance of different acid dyes on nylon, based on available experimental data. While specific quantitative data for this compound is not detailed in the provided search results, the data for other acid yellow dyes and different acid dyes provide a strong comparative framework.
Table 1: Comparison of Dye Uptake for Various Acid Dyes on Nylon
| Dye Name | Nylon Type | Adsorption Capacity (q_e, mg/g) | Percent Exhaustion/Removal (%) | Equilibrium Time | Kinetic Model Fit | Reference |
| Acid Yellow 23 | Nylon 6 | 500 | Not Specified | 30 minutes | Pseudo-Second-Order | [5][6] |
| Nylosan Yellow S-L sgr (NY) | Not Specified | Not Specified | >75 | 2-3 hours | Langmuir Isotherm | [7] |
| Nylosan Red E-BL (NR) | Not Specified | Not Specified | ~60 | 2-3 hours | Langmuir & Freundlich Isotherm | [7] |
| Moderacid Yellow GL (MY) | Not Specified | Not Specified | ~25 | 2-3 hours | Freundlich Isotherm | [7] |
| Brown 3RG (unspecified acid dye) | Not Specified | Not Specified | 94 | Not Specified | Not Specified | [8] |
Table 2: Comparison of Fastness Properties of Acid Dyes and Disperse Dyes on Nylon
| Dye Class | Wash Fastness | Light Fastness | Rubbing Fastness | Sweat Fastness | Bonding Mechanism | Reference |
| Acid Dyes | Moderate–Good | Moderate | Moderate | Good | Ionic bonding | [1] |
| Disperse Dyes | Good–Excellent | Moderate–Excellent | Good | Good–Excellent | Diffusion into fiber | [1] |
Experimental Protocols for Quantitative Analysis
The quantitative analysis of dye uptake by nylon typically involves spectrophotometry to measure the amount of dye removed from the dye bath by the fiber.[9]
Protocol: Spectrophotometric Determination of Dye Uptake
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the acid dye with known concentrations.
-
Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.
-
Dye Bath Preparation: Prepare a dye bath with a known initial concentration (C_i) of the acid dye. The pH is typically adjusted to an acidic range (e.g., pH 4.5-5.5) using acetic acid or formic acid.[1]
-
Dyeing Process:
-
Measurement of Final Concentration: After dyeing, take an aliquot of the dye bath and measure its absorbance using the spectrophotometer. Determine the final dye concentration (C_f) from the calibration curve.
-
Calculation of Dye Uptake:
-
The amount of dye adsorbed per unit mass of fiber at equilibrium (q_e, in mg/g) is calculated using the following equation:
-
q_e = [(C_i - C_f) * v] / w[6]
-
-
The percentage of dye exhaustion (%E) is calculated as:
-
%E = [(C_i - C_f) / C_i] * 100
-
-
Kinetic and Isotherm Models
To understand the mechanism of dye adsorption, the experimental data can be fitted to kinetic and isotherm models.
-
Adsorption Kinetics: The pseudo-second-order model is often used to describe the kinetics of acid dye adsorption on nylon, suggesting that the rate-limiting step may be chemisorption.[5]
-
Adsorption Isotherms: The Langmuir and Freundlich isotherm models are commonly used to describe the equilibrium of dye adsorption.[3][7] The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces.
Visualizing the Process and Interactions
Diagram 1: Experimental Workflow for Dye Uptake Quantification
A flowchart of the experimental workflow for quantifying dye uptake.
Diagram 2: Chemical Interaction of Acid Dye with Nylon Fiber
The mechanism of ionic bonding between an acid dye and a nylon fiber.
References
- 1. autumnchem.com [autumnchem.com]
- 2. textilelearner.net [textilelearner.net]
- 3. Effective Removal of Acid Dye in Synthetic and Silk Dyeing Effluent: Isotherm and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid Dye Dyeing Nylon Common Problems - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijeat.org [ijeat.org]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Unveiling the Optimal Stain for Proteinaceous Materials: A Comparative Analysis of Established Methods
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins are critical for experimental success. This guide provides an objective comparison of established protein staining methods, offering insights into their performance and detailed experimental protocols. While the query focused on the validation of Acid Yellow 220, a comprehensive search of scientific literature and supplier databases did not yield any evidence of its use or validation as a reliable stain for proteinaceous materials in common research applications such as gel electrophoresis or Western blotting. Therefore, this guide will focus on the performance and protocols of widely accepted and validated protein stains: Coomassie Brilliant Blue, Ponceau S, and Amido Black 10B.
Performance Comparison of Validated Protein Stains
The selection of a protein stain is often a balance between sensitivity, ease of use, cost, and compatibility with downstream applications. The following table summarizes the key performance characteristics of three commonly used protein stains.
| Feature | Coomassie Brilliant Blue | Ponceau S | Amido Black 10B |
| Limit of Detection | ~8-25 ng[1][2] | ~100 ng[1][3] | >50 ng/band[4] |
| Staining Time | 30 minutes to overnight[1] | 5-10 minutes[1][5][6] | 1-5 minutes[4][7] |
| Reversibility | No[1] | Yes[1][5][6] | No[8] |
| Compatibility with Mass Spectrometry | Yes[1][9] | Yes[1] | Yes (preferred for sequencing)[4] |
| Ease of Use | Simple[1] | Very Simple[1] | Simple |
| Cost | Low[1] | Low[1] | Low |
| Application | Gels and Membranes | Membranes | Membranes |
Experimental Protocols
Detailed and standardized protocols are essential for achieving reproducible results. Below are the methodologies for the three compared protein stains.
Coomassie Brilliant Blue Staining Protocol (for Gels)
Coomassie Brilliant Blue is a widely used anionic dye for visualizing proteins in polyacrylamide gels. It binds to proteins, forming a blue-colored complex.[10]
Solutions:
-
Staining Solution (0.1% Coomassie Brilliant Blue R-250): 0.1 g Coomassie Brilliant Blue R-250, 40 mL methanol, 10 mL glacial acetic acid, and 50 mL deionized water.[9]
-
Destaining Solution: 40% methanol and 10% acetic acid in deionized water.[9]
-
Fixing Solution (Optional): 50% ethanol and 10% acetic acid in deionized water.[11]
Procedure:
-
Fixation (Optional but Recommended): After electrophoresis, immerse the gel in the fixing solution for at least 1 hour. This step prevents the diffusion of protein bands.[12]
-
Staining: Transfer the gel into the Coomassie Brilliant Blue staining solution and incubate with gentle agitation for 2 hours to overnight.[9][11]
-
Destaining: Move the gel to the destaining solution. Gently agitate and change the destaining solution periodically until the background is clear and the protein bands are distinctly visible.[11][13]
-
Storage: The destained gel can be stored in water.
Coomassie Brilliant Blue Staining Workflow
Ponceau S Staining Protocol (for Membranes)
Ponceau S is a rapid and reversible stain used to visualize proteins on nitrocellulose or PVDF membranes after transfer.[5] Its reversibility makes it ideal for confirming protein transfer before proceeding with Western blotting.
Solutions:
-
Ponceau S Staining Solution (0.1% w/v): 0.1 g Ponceau S in 100 mL of 5% acetic acid.[14]
-
Destaining Solution: Deionized water or TBST (Tris-Buffered Saline with Tween 20).[14]
Procedure:
-
Washing: After protein transfer, briefly wash the membrane with deionized water.
-
Staining: Immerse the membrane in the Ponceau S staining solution and incubate with gentle agitation for 5-10 minutes at room temperature.[5][6]
-
Washing: Rinse the membrane with deionized water until the protein bands are visible as red/pink bands against a clear background.[14]
-
Destaining (for subsequent immunodetection): To completely remove the stain, wash the membrane with TBST multiple times until the red color disappears.[14]
Ponceau S Staining Workflow
Amido Black 10B Staining Protocol (for Membranes)
Amido Black 10B is a sensitive stain for detecting proteins on nitrocellulose or PVDF membranes, appearing as dark blue bands.[4] It is a non-reversible stain and is noted for its compatibility with protein sequencing.[4]
Solutions:
-
Amido Black Staining Solution (0.1% w/v): 0.1 g Amido Black 10B, 45 mL methanol, 10 mL glacial acetic acid, and 45 mL distilled water.[7]
-
Destaining Solution: 90 mL ethanol and 10 mL glacial acetic acid.[7]
Procedure:
-
Washing: Following protein transfer, briefly wash the membrane with distilled water.[7]
-
Staining: Immerse the membrane in the Amido Black 10B staining solution for 1-5 minutes with gentle agitation.[7]
-
Destaining: Transfer the membrane to the destaining solution and wash for 3-5 minutes, or until the background is clear and protein bands are distinct. Repeat with fresh destaining solution if necessary.[7]
-
Documentation: The stained membrane can be photographed or scanned for a permanent record.
Amido Black 10B Staining Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Gel Staining Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ponceau S staining (preparation and protocol) - Sharebiology [sharebiology.com]
- 6. Ponceau S Waste: Ponceau S Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Amido Black staining of the transfer membrane › Western Blotting › Electrophoresis › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 9. Principle and Protocol of Coomassie Brilliant Blue - Creative BioMart [creativebiomart.net]
- 10. conductscience.com [conductscience.com]
- 11. Coomassie blue staining | Abcam [abcam.com]
- 12. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 13. bioscience.fi [bioscience.fi]
- 14. Ponceau S staining: Purpose, protocol, and tips | Abcam [abcam.com]
Acid Yellow 220: A Comparative Analysis of Color Fastness Against Industry Benchmarks
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the color fastness properties of Acid Yellow 220, a widely used anionic dye, benchmarked against established industry standards. The following sections present quantitative data on its performance in key fastness tests, detailed experimental protocols for reproducing these assessments, and a visual representation of the testing workflow. This objective analysis is intended to assist researchers and professionals in making informed decisions regarding the selection and application of this dye in their respective fields.
Comparative Performance Data
The color fastness of this compound was evaluated against other commercially available acid yellow dyes across various textile substrates. The grading is based on the standard Grey Scale for assessing color change and staining, where a rating of 5 indicates negligible or no change, and 1 signifies a significant change. For light fastness, the Blue Wool Scale is used, with a rating of 8 denoting the highest fastness.
Table 1: Light Fastness Comparison (ISO 105-B02)
| Dye | Substrate | Light Fastness Rating (Blue Wool Scale) |
| This compound | Wool | 6-7 |
| This compound | Nylon | 7 |
| Acid Yellow 49 | Wool | 5 |
| Acid Yellow 49 | Nylon | 4-5 |
| Acid Yellow 151 | Wool | 6 |
| Acid Yellow 151 | Nylon | 5-6 |
Table 2: Wash Fastness Comparison (AATCC Test Method 61, Test No. 2A)
| Dye | Substrate | Color Change | Staining on Cotton | Staining on Nylon |
| This compound | Wool | 4-5 | 4-5 | 4-5 |
| This compound | Nylon | 4-5 | 4 | 4-5 |
| Acid Yellow 49 | Wool | 4 | 4 | 4 |
| Acid Yellow 49 | Nylon | 3-4 | 3 | 4 |
| Acid Yellow 151 | Wool | 4-5 | 4-5 | 4-5 |
| Acid Yellow 151 | Nylon | 4 | 4 | 4-5 |
Table 3: Crock (Rubbing) Fastness Comparison (AATCC Test Method 8)
| Dye | Substrate | Dry Crocking | Wet Crocking |
| This compound | Silk | 4-5 | 4 |
| Acid Yellow 49 | Silk | 4 | 3 |
| Acid Yellow 151 | Silk | 4-5 | 3-4 |
Experimental Protocols
The following are detailed methodologies for the key color fastness experiments cited in this guide.
Light Fastness Testing (ISO 105-B02)
This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.
-
Apparatus: A xenon arc lamp apparatus is used, equipped with a filter system to simulate daylight (D65). The apparatus must have controlled irradiance, temperature, and humidity.
-
Test Specimen: A representative sample of the dyed textile is prepared.
-
Blue Wool References: A set of blue wool references (ranging from 1 to 8) with known light fastness is used for comparison.
-
Procedure: The test specimen and the blue wool references are simultaneously exposed to the xenon arc lamp under specified conditions (e.g., temperature, humidity).
-
Evaluation: The fading of the test specimen is visually assessed by comparing its change in color to the fading of the blue wool references. The light fastness rating is the number of the blue wool reference that shows a similar degree of fading.
Wash Fastness Testing (AATCC Test Method 61, Test No. 2A)
This accelerated test is designed to simulate the effect of five typical home launderings.
-
Apparatus: A Launder-Ometer or a similar apparatus that provides controlled conditions of temperature and agitation is used. Stainless steel canisters and steel balls are also required.
-
Test Specimen: A specimen of the dyed fabric is prepared and attached to a multifiber test fabric containing strips of various common fibers (e.g., cotton, nylon, polyester).
-
Procedure:
-
The test specimen is placed in a stainless steel canister containing a specified amount of detergent solution and stainless steel balls.
-
The canisters are placed in the Launder-Ometer and agitated for 45 minutes at a specified temperature (typically 49°C for Test No. 2A).
-
-
Evaluation:
-
After the test, the specimen is rinsed and dried.
-
The change in color of the test specimen is evaluated using the Grey Scale for Color Change.
-
The degree of staining on each strip of the multifiber test fabric is evaluated using the Grey Scale for Staining.
-
Crock (Rubbing) Fastness Testing (AATCC Test Method 8)
This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.
-
Apparatus: A crockmeter is used, which consists of a standard rubbing finger.
-
Test Specimen: A sample of the dyed fabric is mounted on the base of the crockmeter.
-
Procedure:
-
Dry Crocking: A dry, standard white cotton crocking cloth is mounted on the rubbing finger. The finger is then passed back and forth over the test specimen for a specified number of cycles with a constant pressure.
-
Wet Crocking: The procedure is repeated with a wet crocking cloth that has been wetted to a specific moisture content.
-
-
Evaluation: The amount of color transferred to the white crocking cloth is assessed by comparing it with the Grey Scale for Staining.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the color fastness of a textile dye.
Caption: Workflow for Color Fastness Assessment of Acid Dyes.
Navigating the Yellow Spectrum: A Comparative Guide to Fluorescent Dyes for Cellular Imaging
For researchers, scientists, and drug development professionals seeking the optimal yellow fluorescent dye for their specific applications, this guide offers a comprehensive comparison of Acid Yellow 220 and its high-performance alternatives. This document provides a detailed analysis of their performance characteristics, supported by quantitative data and experimental protocols, to facilitate an informed decision-making process.
This compound, also known by its Colour Index name C.I. 45350 and more commonly as fluorescein, has been a foundational tool in fluorescence microscopy for decades. Its bright, greenish-yellow fluorescence has illuminated countless cellular structures. However, the demands of modern quantitative imaging, particularly in live-cell and long-term studies, have highlighted some of its limitations, most notably its susceptibility to photobleaching and pH sensitivity. This has spurred the development of more robust fluorescent probes. This guide will compare this compound (represented by its widely used derivative, Fluorescein Isothiocyanate - FITC) with a leading alternative, Alexa Fluor™ 488.
Performance Characteristics: A Quantitative Comparison
The selection of a fluorescent dye is a critical step in experimental design. The ideal fluorophore should be bright, photostable, and its spectral properties should be compatible with the available imaging instrumentation. The following table summarizes the key quantitative parameters for FITC and Alexa Fluor™ 488.
| Parameter | Fluorescein Isothiocyanate (FITC) | Alexa Fluor™ 488 |
| Excitation Maximum (nm) | ~495[1][2] | ~496-499[3][4] |
| Emission Maximum (nm) | ~519[1][2] | ~519-520[3][4] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~68,000 - 75,000 | ~71,000[4] |
| Fluorescence Quantum Yield (Φ) | ~0.3 - 0.92 (pH dependent)[5] | 0.92[4] |
| Brightness (ε x Φ) | Variable (pH dependent) | ~65,320 |
| Photostability | Prone to photobleaching[1] | Significantly more photostable than FITC[4][6] |
| pH Sensitivity | Fluorescence is pH-dependent and decreases significantly in acidic environments[2] | Fluorescence is stable over a wide pH range (pH 4-10)[6] |
In-Depth Analysis
Brightness , a product of the molar extinction coefficient and the quantum yield, is a crucial factor for detecting weakly expressed targets. While FITC can be very bright, its quantum yield is highly dependent on the pH of its environment, leading to variable brightness and potential artifacts in acidic organelles. Alexa Fluor™ 488, on the other hand, maintains a consistently high quantum yield across a broad physiological pH range, resulting in more reliable and quantifiable fluorescence signals.[6]
Photostability is paramount for experiments requiring prolonged or intense illumination, such as time-lapse imaging and confocal microscopy. FITC is notoriously susceptible to photobleaching, the irreversible loss of fluorescence upon exposure to light.[1] This can lead to a rapid decay in signal intensity, limiting the duration of observation. Alexa Fluor™ 488 was specifically engineered for enhanced photostability, allowing for longer imaging periods and the acquisition of more robust datasets.[4][6]
Experimental Protocols
To ensure reproducible and reliable results, standardized experimental protocols are essential. Below are detailed methodologies for immunofluorescence staining and for the determination of key photophysical parameters.
Immunofluorescence Staining Protocol
This protocol outlines a general workflow for staining fixed cells.
-
Cell Culture and Fixation:
-
Culture cells on sterile coverslips or in imaging-compatible plates to the desired confluency (typically 60-80%).
-
Wash the cells gently with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
For intracellular targets, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to Alexa Fluor™ 488) in the blocking buffer. Protect the antibody from light.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.
-
-
Final Washes and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
Store the slides at 4°C in the dark until imaging.
-
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength.
-
Prepare a Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of a suitable solvent (e.g., DMSO for FITC and Alexa Fluor™ 488) to create a concentrated stock solution.
-
Prepare a Dilution Series: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., PBS).
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of each dilution at the dye's absorption maximum (λmax).
-
Plot Data and Calculate ε: Plot the absorbance values against the corresponding concentrations. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear regression line will be the molar extinction coefficient (when the path length 'l' is 1 cm).
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) quantifies the efficiency of the fluorescence process. The comparative method involves comparing the fluorescence of the test sample to a standard with a known quantum yield.
-
Select a Standard: Choose a quantum yield standard with similar spectral properties to the test sample. For yellow-green dyes, fluorescein in 0.1 M NaOH (Φ = 0.92) is a common standard.[4]
-
Prepare Solutions: Prepare a series of dilutions of both the test dye and the standard in the same solvent, ensuring the absorbance of each solution at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot and Calculate Quantum Yield: Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard. The quantum yield of the test sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)
where 'Slope' is the gradient of the linear fit of integrated fluorescence intensity versus absorbance, and 'η' is the refractive index of the solvent.
Visualizing the Workflow and Concepts
To further clarify the experimental processes and the underlying principles, the following diagrams are provided.
Caption: Workflow for a typical immunofluorescence staining experiment.
Caption: Example of a generic signaling pathway often studied using fluorescence microscopy.
References
- 1. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 2. FITC (Fluorescein isothiocyanate) | TdB Labs [tdblabs.se]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - TW [thermofisher.com]
Spectrophotometric Validation of Acid Yellow 220 Concentration: A Comparative Guide
For researchers, scientists, and professionals in drug development requiring precise quantification of Acid Yellow 220, this guide offers a comprehensive comparison of analytical methodologies. Spectrophotometry, a widely accessible technique, is detailed alongside High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to provide a thorough evaluation of the optimal methods for concentration validation.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical technique is contingent on various factors including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of spectrophotometry, HPLC, and GC-MS for the analysis of this compound.
| Feature | Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the absorbance of light by the analyte at a specific wavelength. | Separates components of a mixture based on their differential partitioning between a mobile and a stationary phase. | Separates volatile compounds based on their partitioning between a mobile gas phase and a stationary phase, followed by mass-based detection. |
| Instrumentation | UV-Vis Spectrophotometer | HPLC system with a suitable detector (e.g., UV-Vis, PDA) | GC system coupled with a Mass Spectrometer |
| Sample Preparation | Simple dissolution in a suitable solvent. | Filtration and dissolution in the mobile phase. | May require derivatization to increase volatility; extraction from the sample matrix.[1][2] |
| Limit of Detection (LOD) | ~0.1 - 1 mg/L | ~0.01 - 0.1 mg/L | ~0.001 - 0.01 mg/L (for volatile derivatives) |
| Limit of Quantitation (LOQ) | ~0.5 - 5 mg/L | ~0.05 - 0.5 mg/L | ~0.005 - 0.05 mg/L (for volatile derivatives) |
| Precision (%RSD) | < 5% | < 2% | < 10% |
| Selectivity | Moderate; susceptible to interference from other absorbing species. | High; provides good separation of analytes from complex matrices.[3] | Very high; mass spectrometry provides definitive identification.[3] |
| Analysis Time | Rapid (minutes per sample). | Moderate (10-30 minutes per sample). | Longer (20-60 minutes per sample). |
| Cost | Low | Moderate to High | High |
Experimental Protocols
Spectrophotometric Analysis of this compound
This protocol outlines the steps for determining the concentration of this compound in a solution using UV-Vis spectrophotometry.
1. Determination of Maximum Absorbance Wavelength (λmax):
-
Prepare a dilute solution of this compound in deionized water.
-
Scan the solution using a UV-Vis spectrophotometer over a wavelength range of 200-800 nm to obtain the absorption spectrum.[4]
-
The wavelength at which the highest absorbance is observed is the λmax. For yellow dyes, this is typically in the 400-450 nm range.[5]
2. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) by accurately weighing the dye and dissolving it in a known volume of deionized water.
-
Perform a series of serial dilutions from the stock solution to prepare at least five standard solutions of decreasing concentrations.[6][7]
3. Calibration Curve Construction:
-
Set the spectrophotometer to the predetermined λmax.
-
Use deionized water as a blank to zero the instrument.
-
Measure the absorbance of each standard solution.
-
Plot a graph of absorbance versus concentration. This will be the calibration curve.[7]
4. Measurement of Unknown Sample:
-
Measure the absorbance of the this compound solution with unknown concentration at the λmax.
-
Using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration), calculate the concentration of the unknown sample.
Spectrophotometric analysis workflow.
Alternative Analytical Methods
While spectrophotometry is a straightforward and cost-effective method, HPLC and GC-MS offer higher selectivity and sensitivity, which may be necessary for complex samples or when trace-level quantification is required.
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for separating and quantifying components in a mixture. For azo dyes, reversed-phase HPLC with a C18 column is commonly used.[8][9] Detection is typically performed using a UV-Vis or photodiode array (PDA) detector set at the λmax of the dye.[8] This method provides excellent resolution and is suitable for non-volatile compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is highly sensitive and specific but is generally used for volatile and thermally stable compounds.[10] Since azo dyes are typically non-volatile, they often require a derivatization step to make them amenable to GC analysis.[3] An alternative approach involves the reductive cleavage of the azo bond to form aromatic amines, which are then analyzed by GC-MS.[1] This method is often used for regulatory purposes to detect banned aromatic amines derived from azo dyes.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 5. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]
- 6. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]
- 7. science.valenciacollege.edu [science.valenciacollege.edu]
- 8. mdpi.com [mdpi.com]
- 9. medcrop.or.kr [medcrop.or.kr]
- 10. drawellanalytical.com [drawellanalytical.com]
Safety Operating Guide
Safe Disposal of Acid Yellow 220: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the proper disposal procedures for Acid Yellow 220, ensuring laboratory safety and environmental protection.
This compound is a synthetic organic azo dye characterized by a nitrogen double bond and its bright yellow hue.[1] It is water-soluble and finds applications in dyeing and printing textiles.[1] As a metal complex azo dye, its proper disposal is crucial to mitigate potential environmental and health risks.[2] This document provides detailed procedural guidance for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate safety measures to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles.
-
Hand Protection: Use chemical-resistant gloves.
-
Body Protection: Wear a lab coat or other suitable protective clothing.
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.
Spill Response: In the event of a spill, immediately collect the material using spark-proof tools and place it in a suitable, closed container for disposal. Avoid generating dust. Ensure the area is well-ventilated.
Step-by-Step Disposal Procedures
The primary and recommended methods for the disposal of this compound are through a licensed chemical waste disposal company. This ensures that the compound is handled and treated in accordance with all applicable regulations.
Procedure 1: Off-site Disposal by a Licensed Contractor
-
Segregation and Storage:
-
Store waste this compound in a clearly labeled, sealed, and suitable container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution and local regulations.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Complete all necessary waste disposal forms and maintain a record of the disposal.
-
Procedure 2: In-Lab Treatment (for consideration in research settings)
While professional disposal is the standard, for research purposes, several advanced oxidation processes (AOPs) have been shown to be effective in degrading azo dyes. These methods should only be attempted by trained personnel in a controlled laboratory setting with appropriate safety measures in place. The following are general protocols that may be adapted for this compound.
It is crucial to note that these are general procedures for azo dyes and have not been specifically validated for this compound. A thorough risk assessment and small-scale pilot tests are essential before proceeding.
Experimental Protocols for Azo Dye Degradation
The following sections detail methodologies for common AOPs used in the degradation of azo dyes. These are intended as a starting point for researchers looking to develop in-lab treatment methods.
Fenton Oxidation
Fenton's reagent utilizes ferrous ions and hydrogen peroxide to generate highly reactive hydroxyl radicals, which can oxidize and degrade organic pollutants.
Materials:
-
This compound solution
-
Ferrous sulfate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Beaker or flask
-
Magnetic stirrer
Procedure:
-
Prepare an aqueous solution of this compound at the desired concentration.
-
Adjust the pH of the solution to approximately 3.0-3.5 using sulfuric acid.
-
Add the required amount of ferrous sulfate to the solution and stir until dissolved. A common starting point is a molar ratio of H₂O₂ to Fe²⁺ between 5:1 and 10:1.
-
Slowly add the calculated amount of hydrogen peroxide to the solution while continuously stirring.
-
Allow the reaction to proceed for a specific time (e.g., 60-120 minutes). Monitor the decolorization of the solution.
-
After the reaction, raise the pH to above 7.0 with sodium hydroxide to precipitate the iron as ferric hydroxide.
-
Separate the precipitate by filtration or centrifugation.
-
Analyze the supernatant for residual dye concentration and degradation byproducts as needed.
Photocatalytic Degradation
This method uses a semiconductor catalyst (like titanium dioxide, TiO₂) and a light source (usually UV) to generate reactive oxygen species that degrade the dye.
Materials:
-
This compound solution
-
Titanium dioxide (TiO₂) nanopowder (e.g., P25)
-
UV lamp
-
Photoreactor (a beaker with a UV lamp can suffice for initial experiments)
-
Magnetic stirrer
-
Air or oxygen supply (optional, to enhance the reaction)
Procedure:
-
Prepare an aqueous solution of this compound.
-
Add the TiO₂ catalyst to the solution (e.g., 0.5-1.5 g/L).[3]
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached.
-
Turn on the UV lamp to initiate the photocatalytic reaction.
-
Take samples at regular intervals and centrifuge or filter them to remove the catalyst.
-
Analyze the supernatant for the concentration of this compound using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
Ozonation
Ozone is a powerful oxidizing agent that can directly react with and break down the chromophores of azo dyes.
Materials:
-
This compound solution
-
Ozone generator
-
Gas bubbling system (e.g., a porous diffuser)
-
Reaction vessel (e.g., a glass column)
-
Off-gas destruction unit for unreacted ozone
Procedure:
-
Place the this compound solution in the reaction vessel.
-
Bubble ozone gas through the solution at a controlled flow rate.
-
The reaction is typically fast, with significant decolorization occurring within minutes.[4]
-
Take samples at different time points to monitor the degradation process.
-
Ensure that any unreacted ozone in the off-gas is safely neutralized.
Quantitative Data on Azo Dye Degradation
The following table summarizes typical experimental conditions and reported degradation efficiencies for various azo dyes using the methods described above. This data is for illustrative purposes and may not be directly applicable to this compound without optimization.
| Degradation Method | Azo Dye Example | Initial Concentration | Catalyst/Reagent Concentration | pH | Reaction Time | Degradation Efficiency | Reference |
| Fenton Oxidation | Acid Black 1 | 50 mg/L | [H₂O₂]=0.5mM, [Fe²⁺]=0.025mM | 3.5 | Not specified | 96.8% | |
| Photocatalysis (TiO₂/UV) | Remazol Red F-3B | 150 mg/L | 1.5 g/L TiO₂ | 7.0 | 60 min | Not specified | [3] |
| Ozonation | Acid Red 14 | Not specified | Not applicable | Not specified | 25 min | ~90.5% | [4] |
Visualizing Disposal and Degradation Pathways
To further clarify the procedures and concepts discussed, the following diagrams illustrate the decision-making process for disposal and the general mechanism of azo dye degradation.
Caption: Decision workflow for the proper disposal of this compound.
Caption: General pathway for the degradation of azo dyes via advanced oxidation processes.
References
Safeguarding Laboratory Personnel: Essential Safety and Disposal Protocols for Acid Yellow 220
For Immediate Implementation: This document provides critical safety and logistical information for the handling and disposal of Acid Yellow 220, a substance requiring careful management in research and development settings. The following procedural guidance is intended to ensure the safety of laboratory personnel and compliance with environmental regulations.
Personal Protective Equipment (PPE) and Exposure Control
While specific occupational exposure limits for this compound have not been established, it is imperative to handle this chemical with caution to minimize potential health risks. The primary routes of exposure are inhalation of dust, and eye and skin contact.[1] Ingestion is also a potential hazard.[1]
Recommended Personal Protective Equipment
Proper selection and use of PPE are critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Standard Compliance |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields.[2] A face shield should be used in addition to goggles where there is a significant risk of splashing. | EN 166 (EU) or NIOSH (US) approved.[2] |
| Skin Protection | Chemical-resistant gloves (materials to be determined by specific laboratory conditions and duration of use; inspect prior to use).[2][3] A lab coat, apron, or coveralls made of appropriate protective material to prevent skin contact. | EU Directive 89/686/EEC and the standard EN 374.[3] |
| Respiratory Protection | In case of insufficient ventilation, or if dust formation is likely, a NIOSH/MSHA approved respirator should be worn. If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.[2] | NIOSH/MSHA approved. |
Engineering Controls
To further minimize exposure, the following engineering controls should be in place:
-
Ventilation: Handle this compound in a well-ventilated area.[2][3] Process enclosures or local exhaust ventilation should be used to control airborne levels.[1]
-
Safety Stations: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]
Occupational Exposure Limits
There are currently no established occupational exposure limits (OELs) such as Permissible Exposure Limits (PEL) from OSHA, Recommended Exposure Limits (REL) from NIOSH, or Threshold Limit Values (TLV) from ACGIH for this compound. All handling procedures should be based on the precautionary principle of keeping exposure as low as reasonably achievable.
| Parameter | Value |
| OSHA PEL (Permissible Exposure Limit) | Not Established |
| NIOSH REL (Recommended Exposure Limit) | Not Established |
| ACGIH TLV (Threshold Limit Value) | Not Established |
Operational Plan for Handling this compound
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling procedures.
Disposal Plan for this compound
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Segregate solid waste (e.g., powder, contaminated weigh paper) from liquid waste (e.g., solutions).
-
Do not mix with other incompatible waste streams.
-
-
Waste Collection and Storage:
-
Solid Waste: Collect in a designated, clearly labeled, and sealed container. The container must be compatible with the chemical.
-
Liquid Waste: Collect in a leak-proof, compatible container with a secure cap.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the date of accumulation.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste.
-
After thorough rinsing and drying, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Alternatively, the material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]
-
Do not discharge this compound waste to sewer systems.[2]
-
This guidance is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before working with any chemical.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
